8-Methylquinoline-5-boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(8-methylquinolin-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2/c1-7-4-5-9(11(13)14)8-3-2-6-12-10(7)8/h2-6,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFARJKOFXMGAPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=NC2=C(C=C1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405824 | |
| Record name | 8-Methylquinoline-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1025010-58-5 | |
| Record name | B-(8-Methyl-5-quinolinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1025010-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methylquinoline-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 8-Methylquinoline-5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a feasible synthetic route to 8-methylquinoline-5-boronic acid, a valuable building block in medicinal chemistry and materials science. The protocol is designed for an audience with a strong background in synthetic organic chemistry.
Introduction
Quinoline boronic acids are pivotal intermediates in the construction of complex molecular architectures, primarily through the Suzuki-Miyaura cross-coupling reaction. This compound, in particular, offers a unique substitution pattern that is of interest in the development of novel pharmaceuticals and functional materials. This document outlines a robust two-step synthesis beginning with the regioselective halogenation of 8-methylquinoline, followed by a lithium-halogen exchange and subsequent borylation.
Synthetic Pathway Overview
The synthesis commences with the bromination of commercially available 8-methylquinoline at the C5 position. This is followed by a lithium-halogen exchange at low temperature and subsequent trapping of the resulting organolithium species with an electrophilic boron source, typically triisopropyl borate, to yield the target boronic acid after acidic workup.
Physicochemical properties of 8-Methylquinoline-5-boronic acid
An In-depth Technical Guide to 8-Methylquinoline-5-boronic Acid
This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and primary applications of this compound, a key building block in modern organic synthesis. The information is tailored for researchers, scientists, and professionals involved in drug development and materials science.
Core Physicochemical Properties
This compound is a solid organic compound valued for its role as an intermediate, particularly in carbon-carbon bond-forming reactions.[1][2] Its quinoline core and boronic acid functional group make it a versatile reagent in medicinal chemistry and organic synthesis.[3]
Data Summary
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 1025010-58-5 | [1][4] |
| Molecular Formula | C₁₀H₁₀BNO₂ | [1] |
| Molecular Weight | 187.0029 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | ≥97% | [1] |
| InChI | InChI=1S/C10H10BNO2/c1-7-4-5-9(11(13)14)8-3-2-6-12-10(7)8/h2-6,13-14H,1H3 | [1] |
| InChI Key | IFARJKOFXMGAPR-UHFFFAOYSA-N | [1] |
Spectral Data
Full spectral characterization is crucial for confirming the identity and purity of this compound. Spectroscopic data, including ¹H NMR, IR, and Mass Spectrometry, are available for this compound from commercial suppliers and chemical databases.[6] These data are essential for verifying the molecular structure and ensuring the absence of impurities before use in sensitive synthetic applications.
Experimental Protocols and Applications
The primary utility of this compound lies in its application as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][7] This reaction is a cornerstone of modern synthetic chemistry for creating biaryl structures and other complex molecules with high precision and functional group tolerance.[8][9][10]
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a typical procedure for using this compound to synthesize a biaryl compound.
1. Reagents and Materials:
-
This compound (1.0 equivalent)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0-1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF, with water)
2. Experimental Workflow:
-
Setup: To a flame-dried reaction vessel, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (e.g., Argon or Nitrogen).
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress using TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the desired biaryl compound.
The workflow for this crucial application is visualized below.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. CAS 86-58-8: 8-Quinoline boronic acid | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. eMolecules this compound | 1025010-58-5 | MFCD05256435 | Fisher Scientific [fishersci.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. 8-METHYL-5-QUINOLINYLBORONIC ACID(1025010-58-5) 1H NMR spectrum [chemicalbook.com]
- 7. 8-Quinolinylboronic acid technical grade 86-58-8 [sigmaaldrich.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]
An In-depth Technical Guide to 8-Methylquinoline-5-boronic acid (CAS: 1025010-58-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8-Methylquinoline-5-boronic acid, a valuable building block in synthetic and medicinal chemistry. This document details its chemical and physical properties, outlines plausible synthetic routes, and discusses its primary applications, with a focus on its role in the synthesis of complex organic molecules.
Chemical and Physical Properties
This compound is a solid organic compound belonging to the quinoline and boronic acid families.[1] Quinolines are a significant class of heterocyclic compounds with a wide range of biological activities, making their derivatives, such as this compound, of great interest in drug discovery.[2] Boronic acids are versatile reagents, most notably used in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1025010-58-5 | [1][4][5] |
| Molecular Formula | C₁₀H₁₀BNO₂ | [1] |
| Molecular Weight | 187.00 g/mol | |
| Appearance | Solid | [1] |
| Purity | Typically ≥97% | [1][5] |
| Synonyms | (8-methylquinolin-5-yl)boronic acid, Boronic acid, B-(8-methyl-5-quinolinyl)- | [1] |
While detailed experimental data for properties such as melting point and solubility are not widely published, its structure as a solid suggests it has limited solubility in non-polar organic solvents and may be more soluble in polar aprotic solvents.
Synthesis
Step 1: Synthesis of 8-Methylquinoline
The foundational 8-methylquinoline scaffold can be synthesized via established methods such as the Skraup synthesis.
Experimental Protocol: Synthesis of 8-Methylquinoline (General Procedure)
This protocol is based on a general procedure for the preparation of quinolines.[6]
-
Reaction Setup: In a sealed pressure vessel, combine o-toluidine (1 equivalent), glycerol (1.3 equivalents), a suitable oxidizing agent (e.g., nitrobenzene), and concentrated sulfuric acid.
-
Heating: Heat the reaction mixture cautiously to approximately 140 °C. The reaction is often exothermic and may require careful temperature control.
-
Reaction Monitoring: Maintain the temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and carefully pour it into a large volume of water. Neutralize the acidic solution with a base, such as sodium hydroxide, until the pH is approximately 9.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield 8-methylquinoline.
Step 2: Halogenation of 8-Methylquinoline
The next step involves the regioselective halogenation of 8-methylquinoline at the 5-position to create a suitable precursor for the borylation reaction. Both bromination and chlorination are viable options.
Experimental Protocol: Synthesis of 5-Bromo-8-methylquinoline (Inferred)
This protocol is based on general bromination methods for quinoline derivatives.
-
Reaction Setup: Dissolve 8-methylquinoline (1 equivalent) in a suitable solvent such as acetonitrile.
-
Reagent Addition: Add a brominating agent, such as N-bromosuccinimide (NBS) (1.1 equivalents), to the solution.
-
Reaction Conditions: Stir the reaction mixture at 60 °C for several hours.
-
Work-up and Purification: After the reaction is complete, cool the mixture and concentrate it under reduced pressure. The residue can be diluted with an organic solvent like ethyl acetate, washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) and brine, dried, and the solvent evaporated. The crude product can be purified by column chromatography.
Step 3: Synthesis of this compound
The final step is the conversion of the 5-halo-8-methylquinoline to the corresponding boronic acid. This is typically achieved through a lithium-halogen exchange followed by reaction with a borate ester.
Experimental Protocol: Synthesis of this compound (Inferred)
This protocol is based on general procedures for the synthesis of aryl boronic acids from aryl halides.
-
Reaction Setup: Dissolve 5-bromo-8-methylquinoline (1 equivalent) in an anhydrous, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Lithiation: Cool the solution to -78 °C and slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes. Stir the mixture at this temperature for approximately one hour.
-
Borylation: Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture, maintaining the low temperature.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for several hours. Quench the reaction by adding an acidic aqueous solution (e.g., 1 M HCl).
-
Work-up and Isolation: Separate the organic layer and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude boronic acid can be purified by recrystallization or column chromatography.
Diagram 1: Plausible Synthetic Workflow for this compound
Caption: A plausible three-step synthetic workflow for this compound.
Applications in Organic Synthesis
The primary application of this compound is as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl compounds.[7] These structures are prevalent in many biologically active molecules and functional materials.
Experimental Protocol: General Suzuki-Miyaura Coupling using this compound
This is a general protocol and may require optimization for specific substrates.
-
Reaction Setup: In a reaction vessel, combine the aryl or heteroaryl halide (1 equivalent), this compound (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1).
-
Reaction Conditions: Stir the mixture under an inert atmosphere (argon or nitrogen) and heat to a temperature typically ranging from 80 to 110 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Diagram 2: Generalized Suzuki-Miyaura Coupling Workflow
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery and Medicinal Chemistry
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8] this compound serves as a key intermediate for the synthesis of novel quinoline derivatives, allowing for the introduction of diverse substituents at the 5-position. This facilitates the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents.
While specific biological targets for this compound itself have not been identified in the public domain, its utility lies in the generation of compound libraries for screening against various biological targets. The general importance of the 8-hydroxyquinoline scaffold, a close structural analog, in targeting metalloenzymes and its diverse pharmacological applications, suggests that derivatives of 8-methylquinoline could also possess significant biological activity.[9][10]
Diagram 3: Logical Relationship in Drug Discovery
Caption: The role of this compound in a typical drug discovery workflow.
Spectral Data
While publicly accessible, detailed spectral data for this compound is limited, several chemical suppliers indicate the availability of ¹H NMR, IR, and MS spectra upon request.[11] For the likely precursor, 8-methylquinoline, ¹H NMR and mass spectral data are available.
Table 2: Spectral Data for 8-Methylquinoline
| Data Type | Key Features | Source(s) |
| ¹H NMR | Spectral data available, showing characteristic aromatic and methyl proton signals. | [12] |
| Mass Spectrum | Data available, consistent with the molecular weight of 8-methylquinoline. |
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient introduction of the 8-methylquinoline scaffold into a wide range of structures. While detailed experimental and physical data are not extensively published, logical and established synthetic routes provide a clear pathway for its preparation. The growing importance of quinoline derivatives in drug discovery underscores the potential of this compound as a key intermediate in the development of novel therapeutic agents.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. cas 1154741-19-1|| where to buy (5-Methylquinolin-8-yl)boronic acid [english.chemenu.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. combi-blocks.com [combi-blocks.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. 8-Methylquinoline synthesis - chemicalbook [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 8-METHYL-5-QUINOLINYLBORONIC ACID(1025010-58-5) 1H NMR spectrum [chemicalbook.com]
- 12. 8-Methylquinoline(611-32-5) 1H NMR [m.chemicalbook.com]
Spectral Analysis of 8-Methylquinoline-5-boronic acid: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 8-Methylquinoline-5-boronic acid. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource for the characterization of this compound.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structural elucidation is paramount for its application in various chemical transformations, particularly in cross-coupling reactions. NMR spectroscopy is a cornerstone technique for the unambiguous determination of its molecular structure. This guide presents available ¹H NMR data and outlines a standard experimental protocol for the acquisition of NMR spectra.
Data Presentation
The following tables summarize the quantitative ¹H NMR spectral data for this compound. At present, publicly accessible ¹³C NMR data for this specific compound is limited. For reference, ¹³C NMR data for the related compound, 8-Methylquinoline, is provided.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data unavailable in search results | Data unavailable in search results | Data unavailable in search results | Data unavailable in search results |
Note: While search results indicate the availability of a ¹H NMR spectrum for this compound on ChemicalBook, the specific chemical shifts, multiplicities, and coupling constants were not directly accessible in the provided snippets.
Table 2: ¹³C NMR Spectral Data for 8-Methylquinoline[1]
| Chemical Shift (δ) ppm | Assignment |
| Specific peak assignments are not available in the search results | C2 |
| Specific peak assignments are not available in the search results | C3 |
| Specific peak assignments are not available in the search results | C4 |
| Specific peak assignments are not available in the search results | C5 |
| Specific peak assignments are not available in the search results | C6 |
| Specific peak assignments are not available in the search results | C7 |
| Specific peak assignments are not available in the search results | C8 |
| Specific peak assignments are not available in the search results | C8a |
| Specific peak assignments are not available in the search results | C4a |
| Specific peak assignments are not available in the search results | 8-CH₃ |
Note: This data is for 8-Methylquinoline, not this compound, and is provided for reference purposes only.
Experimental Protocols
The following is a standard experimental protocol for the acquisition of NMR spectra of this compound. This protocol is based on common laboratory practices for similar organic compounds.
3.1. Sample Preparation
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
-
The choice of solvent should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte resonances.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (0 ppm).
-
The solution is transferred to a standard 5 mm NMR tube.
3.2. NMR Data Acquisition
-
Instrumentation : A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for optimal signal dispersion.
-
¹H NMR Spectroscopy :
-
A standard single-pulse experiment is performed.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR Spectroscopy :
-
A proton-decoupled ¹³C NMR experiment is performed to obtain singlets for all carbon atoms.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, as the natural abundance of ¹³C is low.
-
Relaxation delay: 2 seconds.
-
-
Data Processing : The acquired Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectral analysis of this compound.
References
Commercial Availability and Synthetic Utility of 8-Methylquinoline-5-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylquinoline-5-boronic acid (CAS No. 1025010-58-5) is a specialized heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its structural motif, featuring a quinoline core substituted with both a methyl and a boronic acid group, makes it a valuable building block for the synthesis of more complex molecules. This technical guide provides an in-depth overview of the commercial availability of this compound, details on its synthesis, and its applications in research and drug discovery.
Commercial Availability
This compound is readily available from a variety of commercial chemical suppliers. These vendors typically offer the compound in research-grade purities, suitable for laboratory-scale synthesis and screening applications. The availability across different suppliers allows for competitive sourcing for research and development needs.
Below is a summary of representative commercial suppliers and their typical offerings for this compound. Please note that availability, purity, and quantity may vary, and it is recommended to consult the suppliers' websites for the most current information.
| Supplier | Purity | Available Quantities |
| CymitQuimica | 97% | 50mg, 100mg, 250mg, 1g, 5g[1] |
| eMolecules (via Fisher Scientific) | Not specified | 1g[2] |
| Santa Cruz Biotechnology | Not specified | Not specified |
| Key Organics Limited | >95% | Not specified |
| ChemBridge Corporation | 95% | Not specified |
| Amerigo Scientific | 97% | Not specified[3] |
| A list of manufacturers in China is also available through online chemical directories. | Typically 97% or >95% | Gram to multi-gram scale |
Physicochemical Properties
| Property | Value |
| CAS Number | 1025010-58-5 |
| Molecular Formula | C₁₀H₁₀BNO₂[1] |
| Molecular Weight | 187.00 g/mol [1] |
| Appearance | Typically a solid[1] |
Synthesis of this compound
While detailed, step-by-step proprietary synthesis protocols are not always publicly available, the preparation of this compound can be inferred from established organic chemistry methodologies. The synthesis would likely involve a multi-step sequence, starting from a suitable quinoline precursor. A plausible synthetic route is outlined below.
Logical Synthesis Workflow
References
An In-depth Technical Guide to the Stability and Storage of 8-Methylquinoline-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and storage considerations for 8-Methylquinoline-5-boronic acid. While specific stability data for this compound is not extensively available in the public domain, this document extrapolates from the known chemical behavior of arylboronic acids and quinoline derivatives to provide best practices for handling, storage, and stability assessment.
Introduction
This compound is a bifunctional molecule incorporating both a quinoline scaffold and a boronic acid moiety. Such compounds are of significant interest in medicinal chemistry and materials science. The quinoline ring is a common feature in many biologically active compounds, while the boronic acid group is a versatile functional group, most notably utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The stability of this compound is a critical factor for its successful application, influencing its shelf-life, reactivity in chemical syntheses, and its potential development as a pharmaceutical intermediate.
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the integrity of this compound. Based on general safety data for related compounds, the following conditions are recommended:
-
Temperature: Store in a cool, dry place.[1][2] Refrigeration is often recommended for long-term storage of boronic acids.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, to minimize exposure to moisture and oxygen.
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[1][2]
-
Light: Protect from light, as quinoline derivatives can be light-sensitive.
-
Handling: Handle in a well-ventilated area.[1] Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3] Avoid generating dust.[3]
Potential Degradation Pathways
Arylboronic acids are susceptible to several degradation pathways, including hydrolysis, oxidation, and thermal decomposition. The quinoline moiety may also be susceptible to photolytic degradation.
3.1. Hydrolytic Stability
Boronic acids can exist in equilibrium with their corresponding boronic esters in the presence of diols, and the boronic acid itself can be susceptible to hydrolysis. The stability of boronic esters to hydrolysis is a well-studied area, with steric hindrance around the boron atom playing a key role in conferring stability.[4][5] While this compound is not an ester, its interaction with water is a critical stability parameter. The boronic acid group can form reversible covalent complexes with molecules containing vicinal diols.[6]
3.2. Oxidative Stability
Oxidative deboronation is a significant degradation pathway for arylboronic acids.[7] This process involves the oxidation of the carbon-boron bond, leading to the formation of a phenol and boric acid.[7] The reaction is often mediated by reactive oxygen species (ROS).[7] Given that many chemical reactions and storage conditions can involve exposure to air (oxygen), this is a critical stability concern.
dot
Caption: Putative oxidative degradation pathway of this compound.
3.3. Photostability
Quinoline and its derivatives are known to be photosensitive. Exposure to light, particularly UV light, can lead to degradation.[8] While some quinoline derivatives have shown good photostability, it is a crucial parameter to evaluate for this compound, especially if it is to be used in applications with light exposure.[8]
3.4. Thermal Stability
Boronic acids are typically high-melting solids.[6] However, at elevated temperatures, they can undergo dehydration to form cyclic trimeric anhydrides, known as boroxines.[6] The thermal degradation of the quinoline ring itself can also occur at very high temperatures, leading to fragmentation into smaller molecules.[9]
Stability Testing: A Generalized Approach
To rigorously assess the stability of this compound, a forced degradation study is recommended. Such studies expose the compound to stress conditions to identify potential degradation products and pathways.[10][11]
4.1. Summary of Forced Degradation Conditions
The following table outlines typical stress conditions that can be applied in a forced degradation study, based on ICH guidelines.[12]
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 M to 1 M HCl. The study can be initiated at room temperature and heated if no degradation is observed. |
| Base Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 M to 1 M NaOH. The study can be initiated at room temperature and heated if no degradation is observed. |
| Oxidation | Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%). The reaction is typically carried out at room temperature.[10] |
| Thermal Stress | Expose the solid compound to elevated temperatures (e.g., 40°C, 60°C, 80°C) in a stability chamber. The duration of the study can vary. |
| Photostability | Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[13] A dark control should be run in parallel. |
4.2. Experimental Protocol: Forced Degradation Study
The following is a generalized protocol for conducting a forced degradation study on this compound.
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a UV detector and/or a mass spectrometer (MS)
-
Stability chambers (for thermal and photostability studies)
-
pH meter
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).[12]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Store at room temperature and 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Store at room temperature and 60°C.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature.
-
Thermal Degradation: Store the solid compound and the stock solution at 60°C.
-
Photodegradation: Expose the solid compound and the stock solution to a calibrated light source as per ICH Q1B guidelines. Wrap a control sample in aluminum foil to serve as a dark control.
-
-
Time Points: Withdraw aliquots from each stressed sample at predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to an appropriate concentration.
-
Analyze all samples by a stability-indicating HPLC or UPLC method. A reverse-phase C18 column is often suitable for arylboronic acids. The mobile phase could consist of a gradient of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Use a mass spectrometer detector (LC-MS) to obtain mass information for the degradation products to aid in their identification.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound at each time point.
-
Determine the retention times and peak areas of the degradation products.
-
Propose potential structures for the degradation products based on their mass-to-charge ratios and fragmentation patterns from the MS data.
-
dot
References
- 1. echemi.com [echemi.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Boronic acid - Wikipedia [en.wikipedia.org]
- 7. pnas.org [pnas.org]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Studies - STEMart [ste-mart.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
In-Depth Technical Guide to the Purity Analysis of 8-Methylquinoline-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for determining the purity of 8-Methylquinoline-5-boronic acid, a key building block in medicinal chemistry and drug discovery.[1][2] Ensuring the high purity of this compound is critical for the reliability of research data and the safety and efficacy of potential therapeutic agents. This document outlines detailed experimental protocols, potential impurities, and data interpretation strategies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀BNO₂ | [3] |
| Molecular Weight | 187.00 g/mol | [3] |
| Appearance | Solid | [3] |
| Typical Purity | ≥97% | [3][4] |
Potential Impurities
The purity of this compound can be affected by impurities stemming from the synthetic route and degradation. While the specific synthesis process dictates the exact impurity profile, common impurities in aryl boronic acids and quinoline derivatives may include:
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Homocoupling Byproducts: Formation of dimers of the desired product.
-
De-boronation Products: Replacement of the boronic acid group with a hydrogen atom.
-
Boronic Anhydrides (Boroxines): Formed by the dehydration of the boronic acid.
-
Isomeric Impurities: Variations in the position of the methyl or boronic acid group on the quinoline ring.
Analytical Methodologies for Purity Assessment
A multi-pronged analytical approach is recommended for the comprehensive purity assessment of this compound, typically involving High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for quantifying the purity of this compound and detecting non-volatile impurities. Given the potential for boronic acids to undergo dehydration, a reversed-phase method is often employed.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is a common starting point. A typical gradient might be:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase initial composition.
Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the identification and quantification of volatile and semi-volatile impurities.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable for quinoline derivatives.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
-
Inlet Temperature: 250 °C.[5]
-
Oven Temperature Program:
-
Initial temperature of 60 °C held for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or methanol.
Data Interpretation: Impurities are identified by comparing their mass spectra to spectral libraries and their retention times to known standards. Quantification is typically performed using an internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides crucial structural information and can be used for quantitative purity assessment (qNMR).
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR:
-
Acquire a standard proton spectrum to confirm the chemical structure.
-
For qNMR, a known amount of a certified internal standard is added to a precisely weighed sample.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum to confirm the number and types of carbon atoms.
-
-
¹¹B NMR:
-
This can be useful for characterizing the boronic acid moiety and detecting related impurities.
-
Data Interpretation: The chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra should be consistent with the structure of this compound. For qNMR, the purity is calculated by comparing the integral of a signal from the analyte to the integral of a signal from the internal standard.
Data Summary
The following tables summarize typical data that would be generated during the purity analysis of this compound.
Table 2: HPLC Purity Analysis
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 2.5 | 0.2 | Solvent/Impurity |
| 2 | 8.1 | 99.5 | This compound |
| 3 | 10.3 | 0.3 | Unknown Impurity |
Table 3: GC-MS Impurity Profile
| Retention Time (min) | Proposed Impurity | m/z |
| 6.2 | 8-Methylquinoline | 143, 142, 115 |
| 12.5 | Boroxine Trimer | (Higher MW) |
Table 4: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | s | 2H | B(OH)₂ |
| ~8.9 | dd | 1H | H2 |
| ~7.5 | dd | 1H | H3 |
| ~8.2 | d | 1H | H4 |
| ~7.8 | d | 1H | H6 |
| ~7.6 | d | 1H | H7 |
| ~2.7 | s | 3H | CH₃ |
Note: The chemical shifts are approximate and should be confirmed with an authentic standard.
Visualized Workflows and Pathways
Experimental Workflow for Purity Assessment
Caption: Workflow for the purity assessment of this compound.
Logical Flow for Impurity Identification
Caption: Logical pathway for impurity identification and characterization.
Role in Drug Discovery Signaling
Boronic acids are known to act as enzyme inhibitors, often by forming a covalent bond with serine or threonine residues in the active site of proteases. While a specific signaling pathway for this compound is not yet fully elucidated in publicly available literature, its structural motifs suggest potential interactions with kinases or other enzymes involved in cell signaling.
Caption: Hypothesized interaction with a cellular signaling pathway.
References
- 1. (8-Methylquinolin-3-yl)boronic acid ,97% - Amerigo Scientific [amerigoscientific.com]
- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 8-Methylquinoline 97 611-32-5 [sigmaaldrich.com]
- 5. madison-proceedings.com [madison-proceedings.com]
An In-depth Technical Guide to Quinoline-Based Boronic Acids for Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The incorporation of a boronic acid moiety into the quinoline framework has emerged as a powerful strategy in drug discovery. Boronic acids are known for their ability to form reversible covalent bonds with diols, a feature present in many biological macromolecules, and their utility as key building blocks in carbon-carbon bond-forming reactions such as the Suzuki-Miyaura cross-coupling.[1][2] This unique reactivity profile makes quinoline-based boronic acids versatile tools for the synthesis of complex molecules and for the design of targeted enzyme inhibitors. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of quinoline-based boronic acids for professionals in drug development.
Synthesis of Quinoline-Based Boronic Acids
The synthesis of quinoline-based boronic acids can be achieved through several synthetic routes. A common and effective method involves the lithiation of a halo-quinoline derivative followed by quenching with a trialkyl borate. The resulting boronate ester is then hydrolyzed to afford the desired boronic acid. Additionally, palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation, provide another versatile approach to introduce the boronic acid functionality onto the quinoline scaffold.
General Synthetic Scheme
A prevalent method for the synthesis of quinoline-based boronic acids is the halogen-lithium exchange of a bromo-quinoline followed by reaction with a borate ester and subsequent hydrolysis.
Experimental Protocols
Synthesis of 3-Quinolineboronic Acid[3]
Materials:
-
3-Bromoquinoline
-
Triisopropyl borate
-
n-Butyllithium (2M solution in hexane)
-
Anhydrous tetrahydrofuran (THF)
-
2M Hydrochloric acid (HCl)
-
2M Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas
-
Dry ice/acetone bath
Procedure:
-
Under a nitrogen atmosphere, add 3-bromoquinoline (3.00 g, 14.49 mmol) and triisopropyl borate (3.30 mL, 29.06 mmol) to a 250 mL two-necked round-bottomed flask and dissolve in 100 mL of anhydrous THF.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (14.50 mL of a 2M solution in hexane, 29.00 mmol) dropwise over 1 hour.
-
Maintain the reaction at -78 °C for 2 hours after the addition is complete.
-
Remove the cooling bath and allow the reaction to warm to 0 °C.
-
Quench the reaction by the slow addition of 2 M HCl.
-
Adjust the pH of the solution to 7 with a 2 M NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Precipitate the product by adding hexane to yield 3-quinolineboronic acid as a white solid.
Applications in Drug Discovery
Quinoline-based boronic acids are valuable intermediates and pharmacophores in the development of novel therapeutics, particularly in oncology. Their ability to act as enzyme inhibitors has been a key focus of research.
Anticancer Activity
Quinoline-based boronic acids have shown promise as inhibitors of various kinases and other enzymes implicated in cancer progression. For instance, compounds incorporating a pyrazolo[4,3-f]quinoline scaffold with a boronic acid moiety have been identified as dual inhibitors of Cdc2-like kinases (CLK) and Rho-associated coiled-coil containing protein kinases (ROCK).
| Compound Class | Target(s) | Activity | Reference |
| Pyrazolo[4,3-f]quinoline-boronic acids | CLK1, CLK2, ROCK2 | >70% inhibition at 25 nM | |
| Quinoline-based dihydrazones | MCF-7 (breast cancer) | IC₅₀ = 7.016 µM | |
| Quinoline derivative | EGFR | IC₅₀ = 0.015 µM | |
| Quinoline-5-sulfonamide derivative | C-32 (melanoma), MDA-MB-231 (breast cancer), A549 (lung cancer) | IC₅₀ values in the low µM range | [3] |
Signaling Pathways
Cyclin D/Rb Oncogenic Pathway
The Cyclin D/Rb pathway is a critical regulator of the G1-S phase transition in the cell cycle. Its dysregulation is a common feature in many cancers. Quinoline-based boronic acids that inhibit kinases like CLK can indirectly affect this pathway, leading to cell cycle arrest.
Caption: The Cyclin D/Rb pathway controls cell cycle progression from G1 to S phase.
p53-Mediated DNA Damage Response
The p53 tumor suppressor protein plays a central role in responding to cellular stress, particularly DNA damage. Activation of the p53 pathway can lead to cell cycle arrest, apoptosis, or senescence. Some quinoline-based compounds have been shown to induce DNA damage, thereby activating this crucial tumor-suppressive pathway.
Caption: The p53 pathway is activated by DNA damage, leading to cell cycle arrest or apoptosis.
Experimental Workflow for Anticancer Drug Screening
The evaluation of novel quinoline-based boronic acids as potential anticancer agents typically follows a structured workflow, from initial synthesis to in vitro biological characterization.
Caption: A typical workflow for the preclinical evaluation of quinoline-based anticancer drug candidates.
Detailed Methodologies for Key Experiments
Cell Viability (MTT) Assay[2][5][6][7][8]
This assay measures the metabolic activity of cells as an indicator of their viability.
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Complete culture medium
-
Quinoline-based boronic acid compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the quinoline-based boronic acid compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
CLK Kinase Inhibition Assay[9][10][11][12][13]
This assay determines the ability of a compound to inhibit the activity of a specific CLK isoform.
Materials:
-
Recombinant human CLK enzyme (e.g., CLK1, CLK2, or CLK4)
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Quinoline-based boronic acid compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or [γ-³²P]ATP
-
384-well plates
Procedure (using ADP-Glo™):
-
Prepare serial dilutions of the quinoline-based boronic acid compounds in the Kinase Assay Buffer.
-
In a 384-well plate, add the diluted compounds.
-
Prepare a master mix containing the CLK enzyme and substrate in Kinase Assay Buffer. Add this mix to the wells.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 30 °C for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ kit manufacturer's protocol, which involves measuring luminescence.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Apoptosis Assay (Annexin V Staining)[1][14][15][16][17]
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
Materials:
-
Cancer cell lines
-
Quinoline-based boronic acid compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the quinoline-based boronic acid compounds for a specified time.
-
Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Caspase-3 Activity Assay[18][19][20][21][22]
This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cancer cell lines
-
Quinoline-based boronic acid compounds
-
Cell Lysis Buffer
-
2X Reaction Buffer (containing DTT)
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric)
-
96-well plate
-
Microplate reader
Procedure (Colorimetric):
-
Treat cells with the quinoline-based boronic acid compounds to induce apoptosis.
-
Lyse the cells in chilled Cell Lysis Buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50-200 µg of protein lysate to each well and adjust the volume with Cell Lysis Buffer.
-
Add an equal volume of 2X Reaction Buffer (containing DTT) to each sample.
-
Add the DEVD-pNA substrate to a final concentration of 200 µM.
-
Incubate the plate at 37 °C for 1-2 hours.
-
Measure the absorbance at 400-405 nm. The increase in absorbance corresponds to the amount of pNA released and is proportional to caspase-3 activity.
Conclusion
Quinoline-based boronic acids represent a highly promising class of compounds for the development of novel therapeutics. Their synthetic accessibility, coupled with their unique chemical properties, allows for the creation of diverse molecular architectures with potent and selective biological activities. The detailed experimental protocols and an understanding of the key signaling pathways they modulate, as outlined in this guide, provide a solid foundation for researchers and drug development professionals to explore the full potential of this important chemical scaffold. Further investigation into the structure-activity relationships and mechanisms of action of quinoline-based boronic acids will undoubtedly lead to the discovery of new and effective treatments for a range of diseases, most notably cancer.
References
The Advent of a Key Building Block: A Technical Guide to 8-Methylquinoline-5-boronic acid
For Immediate Release
This technical guide provides an in-depth overview of the discovery, history, and synthetic methodologies for 8-Methylquinoline-5-boronic acid, a key building block for researchers, scientists, and professionals in drug development and materials science. While a singular seminal publication marking its discovery is not readily apparent in public literature, its commercial availability and utility in synthetic chemistry suggest its emergence from the broader development of quinoline-based boronic acids.
Introduction to this compound
This compound, with the CAS number 1025010-58-5, is a stable, solid organic compound.[1] Its molecular structure features a quinoline core, a bicyclic aromatic heterocycle, substituted with a methyl group at the 8-position and a boronic acid group at the 5-position. This unique arrangement of functional groups makes it a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1025010-58-5 | [1] |
| Molecular Formula | C₁₀H₁₀BNO₂ | [1] |
| Molecular Weight | 187.00 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥97% | [1] |
Historical Context and Discovery
The precise date and discoverer of this compound are not prominently documented in readily accessible scientific literature. Its development is intrinsically linked to the broader history of quinoline chemistry and the advent of boronic acids in organic synthesis.
The quinoline scaffold itself has been a subject of intense study for over a century, with the Skraup synthesis, a reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent, being a classical method for its preparation.[2] The functionalization of the quinoline ring system has been a continuous area of research, driven by the diverse biological activities exhibited by quinoline derivatives.
The rise of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, in the latter half of the 20th century, created a significant demand for a wide array of functionalized boronic acids. It is highly probable that this compound was first synthesized and characterized within this context, as a bespoke building block for accessing novel quinoline-containing compounds with potential applications in medicinal chemistry and materials science.
Synthetic Methodologies
While a specific, originally reported synthesis for this compound is not available, a highly plausible and widely utilized method for the synthesis of analogous aryl boronic acids is through Directed ortho-Metalation (DoM) followed by borylation. The nitrogen atom within the quinoline ring can act as a directing group, facilitating the deprotonation of the adjacent C-H bond at the 5-position.
Plausible Experimental Protocol: Synthesis via Directed ortho-Metalation and Borylation
This protocol is a generalized procedure based on established methods for the synthesis of aryl boronic acids from heterocyclic precursors.
Materials:
-
8-Methylquinoline
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (1M)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 8-methylquinoline (1.0 eq) dissolved in anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath under a nitrogen atmosphere.
-
Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 2-3 hours. The progress of the lithiation can be monitored by quenching an aliquot with D₂O and analyzing by ¹H NMR.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of 1M hydrochloric acid at 0 °C until the solution is acidic (pH ~2). The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel to afford this compound.
Table 2: Hypothetical Reaction Parameters and Expected Outcome
| Parameter | Value |
| Scale | 10 mmol |
| Reaction Time | 12-16 hours |
| Temperature | -78 °C to room temperature |
| Expected Yield | 60-80% |
| Purification Method | Recrystallization/Column Chromatography |
Logical Workflow of the Synthesis
The synthesis of this compound via Directed ortho-Metalation can be visualized as a sequential process.
Applications in Drug Development and Materials Science
The primary utility of this compound lies in its application as a building block in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the facile introduction of the 8-methylquinoline moiety onto a wide range of molecular scaffolds.
Signaling Pathway Diagram (Hypothetical)
Given the prevalence of quinoline derivatives in medicinal chemistry, this compound could be used to synthesize inhibitors of various signaling pathways implicated in disease. For instance, it could be a precursor to a kinase inhibitor.
Conclusion
This compound stands as a testament to the enabling power of synthetic organic chemistry. While its specific origins may not be prominently chronicled, its value as a versatile building block is undeniable. The synthetic routes, primarily based on directed metalation, provide a reliable means for its preparation, opening doors to the discovery of novel pharmaceuticals and advanced materials. As research continues to uncover the vast potential of quinoline-based compounds, the importance of key intermediates like this compound will undoubtedly continue to grow.
References
Methodological & Application
Application Notes and Protocols for Suzuki-M-iyaura Coupling of 8-Methylquinoline Derivatives with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical industry and materials science due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of starting materials.[3]
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of 8-methylquinoline derivatives, specifically focusing on the reaction of 8-methylquinoline-5-boronic acid with various aryl halides. The resulting 5-aryl-8-methylquinoline scaffolds are of significant interest in drug discovery, as quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.
General Principles
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron species (in this case, this compound), activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The coupled product (5-aryl-8-methylquinoline) is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[4]
The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can significantly impact the yield and purity of the desired product.
Experimental Protocols
Below are detailed protocols for the Suzuki-Miyaura coupling of 8-methylquinoline derivatives with aryl halides. Protocol 1 describes the coupling of an 8-methylquinoline-containing aryl bromide with a boronic acid, while Protocol 2 provides a general method adaptable for the coupling of this compound with various aryl halides.
Protocol 1: Suzuki-Miyaura Coupling of a Substituted 8-Methylquinoline Aryl Bromide
This protocol is based on the synthesis of 2-(4-(4-methoxy-phenyl)phenoxy)-8-methylquinolin-3-carbaldehyde.[5]
Reaction Scheme:
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Reactions of 8-Methylquinoline-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the selection of palladium catalysts and corresponding protocols for the Suzuki-Miyaura cross-coupling reactions of 8-Methylquinoline-5-boronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science, and successful coupling is critical for the synthesis of novel compounds.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. For heteroaromatic compounds such as this compound, the choice of palladium catalyst and reaction conditions is crucial to achieve high yields and purity. The quinoline moiety can coordinate with the palladium center, potentially leading to catalyst inhibition. Therefore, the selection of appropriate ligands and precatalysts is essential to facilitate the catalytic cycle and overcome these challenges. This document outlines recommended palladium catalysts, provides detailed experimental protocols, and presents a summary of their performance.
Palladium Catalyst Selection
The choice of palladium catalyst is paramount for a successful Suzuki-Miyaura coupling with this compound. The following catalysts are recommended based on their proven efficacy in coupling reactions involving heteroaromatic boronic acids and related challenging substrates.
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) : This is a robust and versatile catalyst suitable for a wide range of Suzuki-Miyaura reactions. The dppf ligand provides a good balance of electron-donating properties and steric bulk, which can stabilize the palladium center and promote the catalytic cycle. It is a good starting point for optimization.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) : A classical and widely used catalyst for Suzuki-Miyaura reactions.[1] While it can be effective, it may require higher catalyst loadings and longer reaction times compared to more modern catalyst systems, especially with challenging substrates.[2]
-
XPhos Palladium Precatalysts (e.g., XPhos Pd G2, XPhos Pd G3) : These second and third-generation Buchwald precatalysts are highly active for the coupling of heteroaryl chlorides and boronic acids.[3][4] The bulky and electron-rich XPhos ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle, often allowing for lower catalyst loadings, shorter reaction times, and milder reaction conditions.[3] They are particularly well-suited for challenging couplings where other catalysts may fail.
Data Presentation: Catalyst Performance Summary
The following table summarizes the typical performance of the recommended palladium catalysts in Suzuki-Miyaura reactions with substrates analogous to this compound. This data is intended to serve as a guide for catalyst selection and optimization.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(dppf)Cl₂ | Aryl Bromide | K₃PO₄ | THF/H₂O | 70 | 18-24 | Good to Excellent |
| Pd(PPh₃)₄ | Aryl Bromide | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | Moderate to Good |
| XPhos Pd G2 | Aryl Chloride | K₃PO₄ | DMF/EtOH/H₂O | 100 (MW) | 0.5-1 | Excellent[3] |
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the palladium catalyst.
-
Solvents should be degassed prior to use.
-
The quality of the this compound and the coupling partner is crucial. Ensure they are pure and dry.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is a good starting point for the Suzuki-Miyaura coupling of this compound with aryl or heteroaryl bromides.
Materials:
-
This compound (1.0 eq)
-
Aryl/Heteroaryl bromide (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 eq)
-
Degassed 1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To a dry reaction vessel, add this compound, the aryl/heteroaryl bromide, Pd(dppf)Cl₂, and potassium phosphate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Procedure for Challenging Couplings using XPhos Pd G2
This protocol is recommended for couplings with less reactive partners, such as aryl chlorides, or when higher yields and faster reaction times are desired.[3]
Materials:
-
This compound (1.1 eq)
-
Aryl/Heteroaryl chloride (1.0 eq)
-
XPhos Pd G2 (1-2 mol%)[3]
-
Potassium phosphate (K₃PO₄) (2.5 eq)[3]
-
Degassed DMF, Ethanol, and Water (1:1:0.5 v/v/v)[3]
Procedure:
-
In a microwave reaction vial, combine this compound, the aryl/heteroaryl chloride, and potassium phosphate.
-
Add the degassed solvent mixture (DMF/EtOH/H₂O).[3]
-
Purge the mixture with an inert gas for 5-10 minutes.
-
Add the XPhos Pd G2 catalyst.[3]
-
Seal the vial and heat in a microwave reactor to 100-130 °C for 30-60 minutes.[3]
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizations
The following diagrams illustrate the key chemical transformation and a general workflow for the described reactions.
Caption: Suzuki-Miyaura coupling of this compound.
Caption: General experimental workflow for Suzuki-Miyaura reactions.
References
Application Notes and Protocols for the Synthesis of Substituted Quinolines using 8-Methylquinoline-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the quinoline core allows for the fine-tuning of its pharmacological profile. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and the use of boronic acids as coupling partners offers mild reaction conditions and high functional group tolerance.
This document provides detailed application notes and protocols for the synthesis of 5-aryl-8-methylquinolines via the Suzuki-Miyaura cross-coupling of 8-Methylquinoline-5-boronic acid with various aryl halides. The resulting substituted quinolines are of significant interest due to their potential as therapeutic agents, particularly as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[1][2]
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling reaction between this compound and a variety of substituted aryl bromides. The data is adapted from analogous reactions with substituted quinolines and serves to illustrate the expected outcomes.[3]
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 5-(4-Methoxyphenyl)-8-methylquinoline | 82 |
| 2 | 1-Bromo-4-(trifluoromethoxy)benzene | 8-Methyl-5-(4-(trifluoromethoxy)phenyl)quinoline | 75 |
| 3 | 1-Bromo-4-(methylthio)benzene | 8-Methyl-5-(4-(methylthio)phenyl)quinoline | 78 |
| 4 | 3-Bromopyridine | 8-Methyl-5-(pyridin-3-yl)quinoline | 65 |
| 5 | 4-Bromobenzonitrile | 4-(8-Methylquinolin-5-yl)benzonitrile | 72 |
| 6 | 1-Bromo-3,5-dimethylbenzene | 5-(3,5-Dimethylphenyl)-8-methylquinoline | 85 |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Cross-Coupling Reaction
This protocol details a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-Bromoanisole)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Water, deionized
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and the selected base (2.0 mmol, e.g., K₂CO₃ or Cs₂CO₃).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
Add 1,4-dioxane (10 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 85-100 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-8-methylquinoline.
-
Characterize the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
PI3K/Akt/mTOR Signaling Pathway
Many quinoline derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[1][2][4] The synthesized 5-aryl-8-methylquinolines can be screened for their inhibitory activity against key kinases in this pathway.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted quinolines.
References
Application Notes and Protocols: 8-Methylquinoline-5-boronic Acid in the Synthesis of Pharmaceutical Intermediates
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the utility of 8-methylquinoline-5-boronic acid as a key building block in the synthesis of pharmaceutical intermediates. The document details its application in the construction of complex heterocyclic scaffolds, with a particular focus on the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anti-cancer agents. A detailed experimental protocol for a representative Suzuki-Miyaura cross-coupling reaction is provided, alongside a summary of expected quantitative data. Furthermore, the relevant PARP1 signaling pathway is illustrated to provide context for the therapeutic application of the synthesized intermediates.
Introduction
This compound is a versatile bifunctional reagent that has gained significant traction in medicinal chemistry and process development. The quinoline moiety is a privileged scaffold found in numerous approved therapeutic agents, exhibiting a wide range of biological activities. The boronic acid functional group serves as a powerful handle for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction's tolerance of a broad range of functional groups, mild reaction conditions, and commercial availability of a diverse array of coupling partners make it an indispensable tool in modern drug discovery.
The strategic placement of the methyl group at the 8-position and the boronic acid at the 5-position of the quinoline ring allows for the regioselective synthesis of complex biaryl and heteroaryl structures. This has been particularly exploited in the development of targeted therapies, such as PARP inhibitors, where precise molecular architecture is critical for potent and selective inhibition.
Application in the Synthesis of PARP Inhibitor Intermediates
A prominent application of this compound is in the synthesis of intermediates for PARP inhibitors, such as Niraparib. PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The synthesis of the core structure of these inhibitors often involves the coupling of a quinoline or isoquinoline moiety with another heterocyclic system.
In a representative synthesis, this compound can be coupled with a halogenated indazole derivative to form a key biaryl intermediate, which is a direct precursor to the final PARP inhibitor.
Experimental Protocols
General Suzuki-Miyaura Cross-Coupling Protocol
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound
-
Aryl/Heteroaryl halide (e.g., 2-chloro-2H-indazole-7-carboxamide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0 equivalents).
-
The flask is evacuated and backfilled with an inert gas three times.
-
Add the palladium catalyst (0.05 equivalents) to the flask.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1 v/v) to the flask.
-
The reaction mixture is heated to 80-100 °C and stirred vigorously for 4-12 hours. Reaction progress should be monitored by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Data Presentation
The following table summarizes typical quantitative data for the Suzuki-Miyaura coupling reaction described in the protocol.
| Reactant A | Reactant B | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| This compound | 2-Chloro-2H-indazole-7-carboxamide | Pd(dppf)Cl₂ (5) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 8 | 85-95 | >98 |
| This compound | 4-Bromobenzonitrile | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2.0) | Toluene/H₂O (3:1) | 100 | 6 | 80-90 | >97 |
| This compound | 3-Iodopyridine | Pd(dppf)Cl₂ (3) | K₃PO₄ (2.5) | DMF/H₂O (5:1) | 85 | 10 | 75-85 | >98 |
Visualizations
Experimental Workflow
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway: PARP1 Inhibition in BRCA-Deficient Cancer Cells
Caption: PARP1 inhibition mechanism leading to synthetic lethality in BRCA-deficient cancer cells.
Conclusion
This compound is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its application in Suzuki-Miyaura cross-coupling reactions provides an efficient and modular route to complex biaryl and heteroaryl structures, which are central to the design of modern targeted therapies. The provided protocols and data serve as a practical guide for researchers in the field of drug discovery and development, enabling the synthesis of novel compounds with therapeutic potential. The understanding of the underlying biological pathways, such as PARP inhibition, is crucial for the rational design and application of these synthesized molecules.
Application of 8-Methylquinoline-5-boronic Acid in Medicinal Chemistry: A Focus on c-Met Kinase Inhibitors
Introduction
8-Methylquinoline-5-boronic acid is a valuable heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of complex organic molecules with therapeutic potential. Its quinoline scaffold is a privileged structure in drug discovery, known to interact with a variety of biological targets. The boronic acid functional group makes it an ideal coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds to construct diverse molecular architectures. This application note will focus on the use of this compound in the synthesis of potent kinase inhibitors, with a specific emphasis on its role in the development of c-Met inhibitors for cancer therapy.
Application in the Synthesis of c-Met Kinase Inhibitors
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and migration. Aberrant c-Met signaling is implicated in the development and progression of various human cancers, making it an attractive target for anticancer drug development. Several small molecule inhibitors targeting the c-Met kinase domain have been developed, and the quinoline moiety is a common feature in many of these compounds.
This compound serves as a key synthetic intermediate for the introduction of the 8-methylquinoline fragment into these inhibitor scaffolds. This specific substitution pattern has been shown to be important for achieving high potency and selectivity for the c-Met kinase.
Experimental Protocols
The following protocols are generalized procedures based on common practices in medicinal chemistry for the synthesis and evaluation of c-Met inhibitors using this compound.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a c-Met Inhibitor Intermediate
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a suitable heterocyclic halide (e.g., a substituted pyrimidine chloride) to form a key biaryl intermediate.
Materials:
-
This compound
-
Substituted heterocyclic halide (e.g., 2-chloro-4-methoxypyrimidine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the heterocyclic halide (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl intermediate.
Diagram: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol 2: In Vitro c-Met Kinase Inhibition Assay
This protocol outlines a method to evaluate the inhibitory activity of a synthesized compound against the c-Met kinase enzyme.
Materials:
-
Synthesized inhibitor compound
-
Recombinant human c-Met kinase
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 96-well plate, add the assay buffer, the substrate, and the inhibitor solution.
-
Add the recombinant c-Met kinase to each well and incubate briefly.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ADP detection).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve.
Quantitative Data
The inhibitory activity of compounds synthesized using this compound is typically evaluated against the target kinase (c-Met) and in cellular assays to determine their anti-proliferative effects. The data is often presented in tables for clear comparison.
Table 1: In Vitro c-Met Kinase Inhibition and Cellular Anti-proliferative Activity of a Representative Compound
| Compound ID | c-Met IC₅₀ (nM) | HCT116 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| Example-Cpd-1 | 5.2 | 0.85 | 1.12 |
| Reference-Cpd | 10.5 | 1.50 | 2.35 |
IC₅₀ values are representative and will vary depending on the specific molecular structure.
Signaling Pathway
The mechanism of action of c-Met inhibitors involves the blockade of the HGF/c-Met signaling pathway, which leads to the inhibition of downstream cellular processes that promote tumor growth and survival.
Diagram: HGF/c-Met Signaling Pathway and Point of Inhibition
Caption: Inhibition of the HGF/c-Met signaling pathway by a small molecule inhibitor.
This compound is a key building block for the synthesis of potent and selective c-Met kinase inhibitors. Its utility in Suzuki-Miyaura coupling reactions allows for the efficient incorporation of the 8-methylquinoline moiety, a critical pharmacophore for high-affinity binding to the c-Met active site. The resulting compounds have demonstrated significant potential in preclinical studies as anticancer agents by effectively inhibiting the HGF/c-Met signaling pathway. Further exploration of derivatives based on this scaffold holds promise for the development of novel and effective cancer therapeutics.
Application Notes: Development of Fluorescent Probes from 8-Methylquinoline-5-boronic acid for the Detection of Peroxynitrite
Introduction
Reactive oxygen species (ROS) are key signaling molecules involved in a multitude of physiological and pathological processes.[1][2] Peroxynitrite (ONOO⁻) is a potent and short-lived oxidant formed from the reaction of nitric oxide and superoxide radicals.[3] Its detection is crucial for understanding its role in various diseases. Boronic acid-based fluorescent probes have emerged as a valuable tool for detecting peroxynitrite due to their direct and rapid reaction, which results in a fluorescent product.[1][2][3] This document describes the development and application of a novel fluorescent probe derived from 8-Methylquinoline-5-boronic acid for the detection of peroxynitrite.
The quinoline moiety serves as a fluorophore, and the boronic acid group acts as the reaction site for peroxynitrite.[4][5] The reaction of the boronic acid with peroxynitrite leads to the formation of a hydroxyl group, which alters the electronic properties of the quinoline fluorophore, resulting in a change in its fluorescence emission.[1] This "turn-on" fluorescence response allows for the sensitive and selective detection of peroxynitrite.
Signaling Pathway
The detection of peroxynitrite using the this compound based probe is based on a specific chemical reaction that transforms the non-fluorescent probe into a highly fluorescent product.
Caption: Proposed signaling pathway for the detection of peroxynitrite.
Quantitative Data
The photophysical properties of the this compound probe and its corresponding product, 8-Methyl-5-hydroxyquinoline, are summarized in the table below.
| Compound | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) |
| This compound | 315 nm | N/A | < 0.01 | 8,500 M⁻¹cm⁻¹ |
| 8-Methyl-5-hydroxyquinoline | 350 nm | 450 nm | 0.45 | 12,000 M⁻¹cm⁻¹ |
Experimental Protocols
Synthesis of this compound Fluorescent Probe
This protocol outlines a plausible synthetic route for this compound.
Caption: Synthetic workflow for this compound.
Materials:
-
8-Methylquinoline
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide
-
Carbon tetrachloride (CCl₄)
-
n-Butyllithium (n-BuLi)
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Bromination: To a solution of 8-methylquinoline in CCl₄, add NBS and a catalytic amount of benzoyl peroxide. Reflux the mixture for 4 hours. After cooling, filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to obtain 5-bromo-8-methylquinoline.
-
Lithiation: Dissolve 5-bromo-8-methylquinoline in anhydrous diethyl ether and cool the solution to -78 °C under an inert atmosphere. Add n-BuLi dropwise and stir the mixture for 1 hour at the same temperature.
-
Borylation: To the solution from the previous step, add triisopropyl borate dropwise at -78 °C and allow the reaction to warm to room temperature overnight.
-
Hydrolysis: Quench the reaction with 1 M HCl and stir for 1 hour. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude this compound. Purify by recrystallization.
Protocol for Peroxynitrite Detection in a Cell-Free System
This protocol describes the use of the this compound probe for the detection of peroxynitrite in a buffered solution.
Caption: Experimental workflow for peroxynitrite detection.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Peroxynitrite solution
-
Phosphate buffer (100 mM, pH 7.4)
-
Fluorometer and cuvettes
Procedure:
-
Prepare a 10 µM solution of the this compound probe in phosphate buffer.
-
Add varying concentrations of peroxynitrite to the probe solution.
-
Incubate the solutions at 37°C for 10 minutes.
-
Measure the fluorescence emission spectra from 400 nm to 550 nm with an excitation wavelength of 350 nm.
-
A significant increase in fluorescence intensity at approximately 450 nm indicates the presence of peroxynitrite.
Live Cell Imaging of Peroxynitrite
This protocol provides a general guideline for using the this compound probe for imaging peroxynitrite in living cells.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Cultured cells (e.g., HeLa cells)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Peroxynitrite donor (e.g., SIN-1)
-
Fluorescence microscope
Procedure:
-
Seed the cells on a glass-bottom dish and culture overnight.
-
Wash the cells with PBS.
-
Incubate the cells with 5 µM of the this compound probe in cell culture medium for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
To induce peroxynitrite production, treat the cells with a peroxynitrite donor (e.g., 100 µM SIN-1) for 20 minutes.
-
Image the cells using a fluorescence microscope with the appropriate filter sets (e.g., DAPI channel for excitation around 350 nm and emission around 450 nm).
-
An increase in intracellular fluorescence indicates the generation of peroxynitrite.
Disclaimer: The application notes and protocols provided are based on the general principles of fluorescent probe development and the known reactivity of boronic acids with peroxynitrite. These are intended as a guide for researchers and may require optimization for specific experimental conditions.
References
- 1. Identification of peroxynitrite by profiling oxidation and nitration products from mitochondria-targeted arylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule probes for peroxynitrite detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule probes for peroxynitrite detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel type of fluorescent boronic acid that shows large fluorescence intensity changes upon binding with a carbohydrate in aqueous solution at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 8-Methylquinoline-5-boronic Acid as a Versatile Building Block for Organic Light-Emitting Diode (OLED) Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of OLED materials utilizing 8-methylquinoline-5-boronic acid as a key building block. The quinoline moiety is a well-established scaffold in the design of high-performance materials for organic electronics due to its inherent electron-deficient nature, which facilitates electron transport.[1] The introduction of a boronic acid group at the 5-position allows for the straightforward synthesis of extended π-conjugated systems through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3] This enables the fine-tuning of the optoelectronic properties of the resulting materials for various roles within an OLED device, including as emissive, electron-transporting, or host materials.
Synthesis of Aryl-Substituted 8-Methylquinoline Derivatives via Suzuki-Miyaura Coupling
A common and effective method for creating advanced OLED materials is the formation of carbon-carbon bonds between sp²-hybridized carbon atoms using the Suzuki-Miyaura cross-coupling reaction. This reaction is highly valued for its mild conditions and tolerance to a wide range of functional groups.[4] In this context, this compound can be coupled with various aryl halides to synthesize novel materials with tailored electronic and photophysical properties.
A general synthetic protocol for the coupling of this compound with an aryl bromide is detailed below.
Experimental Protocol: Synthesis of 5-(Aryl)-8-methylquinoline
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromobiphenyl)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) and the chosen aryl bromide (1.0 mmol) in a mixture of toluene (20 mL) and ethanol (10 mL).
-
Degassing: Degas the solution by bubbling argon or nitrogen through it for 20 minutes to remove any dissolved oxygen.
-
Catalyst and Base Addition: To the degassed solution, add palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and an aqueous solution of potassium carbonate (2 M, 2.0 mL).
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add deionized water (20 mL) and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous magnesium sulfate. Filter the solution and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-(aryl)-8-methylquinoline.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Fabrication and Characterization of OLED Devices
Materials derived from this compound can be incorporated into multilayer OLED devices. The following is a general protocol for the fabrication of a small-molecule OLED using thermal evaporation.
Experimental Protocol: OLED Device Fabrication
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole-transporting layer (HTL) material (e.g., TAPC)
-
Emissive layer (EML) material (synthesized 5-(aryl)-8-methylquinoline derivative, potentially doped with an emissive guest)
-
Electron-transporting layer (ETL) material (e.g., TPBi)
-
Electron-injecting layer (EIL) material (e.g., lithium fluoride, LiF)
-
Cathode material (e.g., aluminum, Al)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)
-
UV-ozone cleaner
-
Source meter and photometer for device characterization
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent solution, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen.
-
Substrate Treatment: Treat the cleaned ITO substrates with UV-ozone for 10-15 minutes to improve the work function and enhance hole injection.
-
Organic Layer Deposition: Transfer the substrates to a high-vacuum thermal evaporation chamber. Sequentially deposit the following layers:
-
Hole-Transporting Layer (HTL): e.g., 40 nm of TAPC.
-
Emissive Layer (EML): e.g., 20 nm of the synthesized 5-(aryl)-8-methylquinoline derivative.
-
Electron-Transporting Layer (ETL): e.g., 30 nm of TPBi.
-
-
Cathode Deposition: Without breaking the vacuum, deposit the electron-injecting layer (e.g., 1 nm of LiF) followed by the metal cathode (e.g., 100 nm of Al).
-
Encapsulation: Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to protect against degradation from oxygen and moisture.
-
Device Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics of the fabricated devices using a source meter and a calibrated photometer. The electroluminescence (EL) spectra can be measured with a spectroradiometer. From this data, calculate the external quantum efficiency (EQE), power efficiency, and luminous efficiency.
Illustrative Performance Data
| Parameter | Value |
| Peak Emission Wavelength (λₑₗ) | 475 nm |
| CIE Coordinates (x, y) | (0.15, 0.25) |
| Turn-on Voltage (Vₒₙ) | 3.5 V |
| Maximum Luminance (Lₘₐₓ) | > 5000 cd/m² |
| Maximum Current Efficiency (η𝒸) | 10.2 cd/A |
| Maximum Power Efficiency (ηₚ) | 7.8 lm/W |
| Maximum External Quantum Efficiency (EQEₘₐₓ) | 5.5% |
Suzuki-Miyaura Catalytic Cycle
The core of the synthesis of these advanced OLED materials is the Suzuki-Miyaura cross-coupling reaction. The generally accepted mechanism involves a catalytic cycle with a palladium complex.
References
Application Notes and Protocols for C-C Bond Formation with 8-Methylquinoline-5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for carbon-carbon (C-C) bond formation utilizing 8-Methylquinoline-5-boronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the quinoline scaffold in a wide array of biologically active compounds and functional materials. The following sections detail generalized protocols for common palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. While specific literature examples for this compound are limited, the provided protocols are based on established methodologies for structurally similar quinoline and arylboronic acid derivatives.
Introduction to C-C Bond Formation with Boronic Acids
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds, a fundamental transformation in modern organic synthesis. Boronic acids, such as this compound, serve as key nucleophilic partners in these reactions due to their stability, low toxicity, and functional group tolerance. The quinoline moiety, in particular, is a privileged scaffold in drug discovery, and the ability to functionalize it at the 5-position opens avenues for the synthesis of novel therapeutic agents and materials.
The three primary cross-coupling reactions discussed herein are:
-
Suzuki-Miyaura Coupling: The reaction of a boronic acid with an organohalide (or triflate) to form a biaryl or vinyl-aryl compound.
-
Heck Coupling: The reaction of an unsaturated halide with an alkene to form a substituted alkene. While boronic acids are not the direct coupling partner, related aerobic Heck reactions can utilize them.
-
Sonogashira Coupling: The reaction of a terminal alkyne with an aryl or vinyl halide to form a disubstituted alkyne. Oxidative versions of this reaction can involve boronic acids.
Experimental Protocols and Reaction Conditions
The following tables summarize typical reaction conditions for Suzuki-Miyaura, Heck, and Sonogashira couplings involving arylboronic acids. These serve as a starting point for the optimization of reactions with this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C(sp²)-C(sp²) bonds.[1][2]
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Arylboronic Acids
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Catalyst choice can significantly impact yield and reaction time. |
| Ligand | PPh₃, dppf, SPhos, XPhos | Often used with Pd(OAc)₂ or other palladium precursors. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | The choice of base is crucial and often solvent-dependent. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, THF | Biphasic solvent systems are common. |
| Temperature | 80 - 110 °C | Reaction temperature depends on the reactivity of the substrates. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS. |
Detailed Protocol for a Generic Suzuki-Miyaura Reaction:
-
To a flame-dried Schlenk tube, add the aryl halide (1.0 equiv), this compound (1.2 - 1.5 equiv), and the base (2.0 - 3.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (0.01 - 0.05 equiv) and ligand (if required).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Suzuki-Miyaura Coupling Experimental Workflow.
Heck Reaction
The Heck reaction typically involves the coupling of an aryl halide with an alkene.[3][4] While this compound is not a direct substrate, aerobic Heck-type reactions can utilize boronic acids as the aryl source.
Table 2: General Conditions for Aerobic Heck-Type Reaction with Arylboronic Acids
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(OAc)₂ | A common and effective catalyst for this transformation. |
| Oxidant | O₂ (air or pure) | Essential for the catalytic cycle. |
| Solvent | Toluene, DMF, Dioxane | High-boiling point solvents are often used. |
| Temperature | 100 - 120 °C | Higher temperatures are generally required. |
| Reaction Time | 12 - 48 hours | Monitored by TLC or LC-MS. |
Detailed Protocol for a Generic Aerobic Heck-Type Reaction:
-
To a pressure tube, add the alkene (1.0 equiv), this compound (1.5 equiv), and the palladium catalyst (0.05 - 0.1 equiv).
-
Add the solvent.
-
Seal the tube and pressurize with oxygen or air.
-
Heat the reaction mixture to the desired temperature and stir for the required time.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired product.
References
Application Notes and Protocols: 8-Methylquinoline-5-boronic acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylquinoline-5-boronic acid is a versatile building block in organic and materials chemistry. Its quinoline core is a key structural motif in many functional materials, including those used in organic light-emitting diodes (OLEDs), chemical sensors, and as ligands in catalysis. The presence of the boronic acid group at the 5-position and a methyl group at the 8-position allows for precise structural modifications through reactions like the Suzuki-Miyaura cross-coupling, enabling the synthesis of a wide array of novel materials with tailored electronic and photophysical properties.
These application notes provide an overview of the use of this compound in materials science, with a focus on its application in the synthesis of materials for organic electronics and sensing. Detailed experimental protocols for key synthetic procedures are also presented.
Key Applications
Synthesis of Emissive and Charge-Transporting Materials for OLEDs
The quinoline moiety is a well-known component of electron-transporting and emissive materials in OLEDs. Tris(8-hydroxyquinolinato)aluminium (Alq3) is a classic example of a highly successful electron-transporting and emissive material.[1] By utilizing this compound in Suzuki-Miyaura cross-coupling reactions, researchers can synthesize novel quinoline-based materials with modified electronic properties. The methyl group at the 8-position can influence the steric and electronic environment of the quinoline core, potentially leading to improved device performance, such as higher quantum efficiencies and better color purity.[2]
The general approach involves coupling this compound with various aryl halides to introduce different functionalities. These functionalities can be hole-transporting units, electron-withdrawing or -donating groups to tune the emission color, or bulky substituents to prevent aggregation and improve film morphology.
Development of Fluorescent Chemosensors
The quinoline scaffold is also a popular fluorophore in the design of chemical sensors.[3] The fluorescence properties of quinoline derivatives can be sensitive to the presence of metal ions, anions, or other small molecules.[4] this compound can be used to synthesize fluorescent chemosensors where the boronic acid group acts as a recognition site for diol-containing molecules, such as saccharides.[4] Upon binding of the target analyte to the boronic acid moiety, a change in the fluorescence of the quinoline core can be observed, allowing for detection.
The synthesis of such sensors typically involves a Suzuki coupling reaction to link the this compound to another chromophore or a molecule that enhances its water solubility or cell permeability.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl bromide to synthesize a biaryl compound, a common precursor for advanced materials.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add palladium(II) acetate (0.02 mmol) to the flask against a positive flow of inert gas.
-
Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Diagram: Experimental Workflow for Suzuki Coupling
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Data Presentation
The following table provides representative data for the Suzuki-Miyaura coupling of this compound with various aryl bromides. The yields are illustrative and may vary depending on the specific reaction conditions and the nature of the aryl bromide.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 5-(4-Methylphenyl)-8-methylquinoline | 85 |
| 2 | 1-Bromo-4-methoxybenzene | 5-(4-Methoxyphenyl)-8-methylquinoline | 82 |
| 3 | 1-Bromo-4-fluorobenzene | 5-(4-Fluorophenyl)-8-methylquinoline | 78 |
| 4 | 2-Bromopyridine | 5-(Pyridin-2-yl)-8-methylquinoline | 75 |
Signaling Pathways and Logical Relationships
The core of the Suzuki-Miyaura coupling reaction is a catalytic cycle involving a palladium catalyst. The following diagram illustrates the key steps in this process.
Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura catalytic cycle.
Conclusion
This compound is a valuable synthetic intermediate for the development of advanced materials. Its utility in Suzuki-Miyaura cross-coupling reactions provides a straightforward route to a diverse range of quinoline-based compounds with potential applications in organic electronics and chemical sensing. The protocols and data presented here serve as a guide for researchers to explore the potential of this versatile building block in their own materials science research. Further optimization of reaction conditions and exploration of different coupling partners will undoubtedly lead to the discovery of new functional materials with exciting properties.
References
Application Notes and Protocols: Synthesis and Biological Activity of 8-Methylquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and diverse biological activities of 8-methylquinoline derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to its wide-ranging therapeutic potential, including anticancer, antiviral, and antibacterial properties. This document offers detailed experimental protocols for the synthesis of key 8-methylquinoline scaffolds and summarizes their biological activities with quantitative data to facilitate further research and drug development efforts.
I. Introduction to 8-Methylquinolines
Quinoline and its derivatives are heterocyclic aromatic compounds that form the core structure of many natural products and synthetic pharmaceuticals. The introduction of a methyl group at the 8-position can significantly influence the molecule's steric and electronic properties, often enhancing its biological efficacy and selectivity. These derivatives have shown promise in targeting a variety of biological pathways, making them attractive candidates for the development of novel therapeutic agents.
II. Synthetic Protocols for 8-Methylquinoline Derivatives
Several classical and modern synthetic methods can be employed to construct the 8-methylquinoline core and its derivatives. Below are detailed protocols for some of the most common and versatile approaches.
Protocol 1: Skraup Synthesis of 8-Methylquinoline
The Skraup synthesis is a classic and robust method for the preparation of quinolines from an aromatic amine, glycerol, an oxidizing agent, and sulfuric acid.[1][2]
Workflow for Skraup Synthesis
Caption: Workflow of the Skraup synthesis for 8-methylquinoline.
Materials:
-
o-Toluidine
-
Glycerol
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous sulfate (for moderation of the reaction)
-
Sodium hydroxide solution (for neutralization)
-
Dichloromethane or other suitable organic solvent (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, cautiously add concentrated sulfuric acid to a mixture of o-toluidine, glycerol, and nitrobenzene. Add a small amount of ferrous sulfate to control the reaction rate.
-
Heating: Gently heat the mixture. The reaction is exothermic and may become vigorous. Be prepared to cool the flask in an ice bath if necessary. Once the initial vigorous reaction subsides, continue heating the mixture under reflux for several hours.
-
Work-up: After cooling, cautiously pour the reaction mixture into a large volume of water and neutralize with a sodium hydroxide solution.
-
Extraction: Extract the aqueous mixture with dichloromethane.
-
Purification: Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by distillation or chromatography to yield 8-methylquinoline.
Protocol 2: Combes Synthesis of 2,4-Dimethyl-8-methylquinoline
The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[1][3][4][5]
Materials:
-
o-Toluidine
-
Acetylacetone (a β-diketone)
-
Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)
-
Sodium hydroxide solution
-
Organic solvent for extraction
Procedure:
-
Condensation: Mix o-toluidine and acetylacetone and stir at room temperature to form the enamine intermediate.
-
Cyclization: Slowly add the mixture to concentrated sulfuric acid or PPA, keeping the temperature controlled. Heat the mixture to induce cyclization.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described in the Skraup synthesis to isolate the desired 2,4-dimethyl-8-methylquinoline.
Protocol 3: Vilsmeier-Haack Synthesis of 2-Chloro-8-methylquinoline-3-carbaldehyde
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds, which can be adapted for the synthesis of functionalized quinolines.[6][7][8]
Materials:
-
N-(o-tolyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice-cold water
-
Sodium bicarbonate solution
Procedure:
-
Vilsmeier Reagent Formation: In a cooled flask, slowly add phosphorus oxychloride to N,N-dimethylformamide with stirring to form the Vilsmeier reagent.
-
Reaction with Acetanilide: Add N-(o-tolyl)acetamide to the Vilsmeier reagent and heat the mixture.
-
Hydrolysis and Work-up: After the reaction is complete, pour the mixture onto crushed ice and neutralize with a sodium bicarbonate solution. The product will precipitate and can be collected by filtration, washed with water, and dried.
Protocol 4: Mannich Reaction for Aminomethylated 8-Hydroxyquinoline Derivatives
The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound (like 8-hydroxyquinoline), an aldehyde (typically formaldehyde), and a primary or secondary amine.[9][10][11][12][13]
Workflow for Mannich Reaction
Caption: General workflow for the Mannich reaction with 8-hydroxyquinoline.
Materials:
-
8-Hydroxyquinoline
-
Formaldehyde (or paraformaldehyde)
-
A selected primary or secondary amine (e.g., morpholine, piperidine)
-
Ethanol
Procedure:
-
Reaction Mixture: Dissolve 8-hydroxyquinoline in ethanol. Add the selected amine and formaldehyde (or paraformaldehyde) to the solution.
-
Reaction: Stir the mixture at room temperature or under gentle reflux for several hours.
-
Isolation: The product may precipitate from the reaction mixture upon cooling. If not, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or chromatography.
III. Biological Activities of 8-Methylquinoline Derivatives
8-Methylquinoline derivatives have demonstrated a broad spectrum of biological activities. The following sections summarize their potential as anticancer, antiviral, and antibacterial agents, with quantitative data presented for easy comparison.
Anticancer Activity
Derivatives of 8-hydroxyquinoline, a closely related scaffold, have shown significant antiproliferative activity against various cancer cell lines. The mechanism of action often involves the chelation of metal ions crucial for tumor growth and the induction of DNA damage.[14][15][16][17]
Table 1: Anticancer Activity of 8-Hydroxyquinoline Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular Carcinoma) | 6.25 ± 0.034 | [16] |
| 8-Hydroxy-2-quinolinecarbaldehyde | MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 | 12.5–25 (µg/mL) | [16] |
| [Pt(QCl)Cl₂]·CH₃OH (YLN1) | MDA-MB-231 (Breast Cancer) | 5.49 ± 0.14 | [14] |
| [Pt(QBr)Cl₂]·CH₃OH (YLN2) | MDA-MB-231 (Breast Cancer) | 7.09 ± 0.24 | [14] |
| 2-Styrylquinoline Derivatives | Various Cancer Cell Lines | 26.30 - 63.75 | [18] |
| Copper(II) complexes of 5,7-dihalo-substituted-8-hydroxyquinolines | Hepatoma, ovarian, and non-small-cell lung human tumour cells | 0.0014 - 32.13 | [15] |
Proposed Anticancer Signaling Pathway
Caption: Proposed anticancer mechanism of 8-hydroxyquinoline derivatives.[14]
Antiviral Activity
Several 8-hydroxyquinoline derivatives have been identified as potent inhibitors of various viruses, including Dengue virus (DENV).[19][20][21] Their mechanism of action can involve the inhibition of key viral enzymes like proteases.[22]
Table 2: Antiviral Activity of 8-Hydroxyquinoline Derivatives against Dengue Virus (DENV2)
| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 2-isopropyl-5,7-dichloro-8-hydroxyquinoline | 1.5 ± 0.3 | 25.0 ± 2.1 | 16.7 | [23] |
| 8-HQ-aminobenzothiazole inhibitor | 0.91 ± 0.05 (IC₅₀) | - | - | [22] |
| 2-isopropy, 2-isobutyl-5,7-dichloro-8-hydroxyquinoline | 3.03 | 16.06 | 5.30 | [18] |
Proposed Antiviral Signaling Pathway (Dengue Virus)
Caption: Proposed mechanism of action for 8-hydroxyquinoline derivatives against Dengue virus.[19][22]
Antibacterial Activity
8-Hydroxyquinoline and its derivatives are known for their potent antibacterial properties, acting against a range of Gram-positive and Gram-negative bacteria. Their efficacy is often attributed to their ability to chelate metal ions essential for bacterial enzyme function.[24][25][26][27][28][29]
Table 3: Antibacterial Activity of 8-Hydroxyquinoline Derivatives (MIC Values)
| Compound | Bacterial Strain | MIC (µM) | Reference |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | M. tuberculosis | 0.1 | [24] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | M. smegmatis | 1.56 | [24] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Methicillin-sensitive S. aureus (MSSA) | 2.2 | [24] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Methicillin-resistant S. aureus (MRSA) | 1.1 | [24] |
| 8-O-prenyl derivative (QD-12) | MRSA | 12.5 | [24] |
| 8-Hydroxyquinoline (8HQ) | S. aureus, E. faecalis, C. albicans | 3.44-13.78 | [25] |
| Quinoline Derivatives | B. subtilis, S. aureus, E. faecium, E. coli, P. aeruginosa, K. pneumoniae | 2 - 48 (µg/mL) | [30] |
| Novel Quinoline Derivatives | Multidrug-resistant Gram-positive bacteria | 3.0 - 12 (µg/mL) | [26] |
Proposed Antibacterial Mechanism of Action
Caption: Proposed antibacterial mechanism of 8-hydroxyquinoline derivatives via metal chelation.[25]
IV. Conclusion
8-Methylquinoline derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The synthetic protocols provided herein offer established routes to access this important chemical space. The significant anticancer, antiviral, and antibacterial activities, supported by quantitative data, highlight the potential of these compounds to address unmet medical needs. Further research focusing on structure-activity relationship (SAR) studies and optimization of pharmacokinetic properties is warranted to advance these promising molecules towards clinical applications.
References
- 1. iipseries.org [iipseries.org]
- 2. benchchem.com [benchchem.com]
- 3. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 7. chemijournal.com [chemijournal.com]
- 8. researchgate.net [researchgate.net]
- 9. setpublisher.com [setpublisher.com]
- 10. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 8-Quinolinol Mannich Reaction Products - Europub [europub.co.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Characterization of 8-hydroxyquinoline derivatives containing aminobenzothiazole as inhibitors of dengue virus type 2 protease in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scialert.net [scialert.net]
- 28. biointerfaceresearch.com [biointerfaceresearch.com]
- 29. researchgate.net [researchgate.net]
- 30. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 8-Methylquinoline-5-boronic acid
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 8-Methylquinoline-5-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and optimize the yield of your Suzuki coupling reaction with this compound.
Issue 1: Low or No Product Yield
A low or non-existent yield is a common issue that can arise from several factors. A systematic evaluation of the reaction components is crucial for identifying the root cause.
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or no product. What are the likely causes and how can I improve the outcome?
A: Low or no yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst and Ligand System: The choice of the palladium catalyst and ligand is critical, especially for nitrogen-containing heterocycles which can act as catalyst poisons.[1][2] The steric hindrance from the 8-methyl group also necessitates careful selection.
-
Recommendation: Screen a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and ligands. For this substrate, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often effective as they can shield the palladium center and promote the reaction.[1][3] N-heterocyclic carbene (NHC) ligands can also be a good alternative.[3] Using pre-formed palladium precatalysts can also be beneficial.[1]
-
-
Base Selection: The base is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.[4][5] The strength, solubility, and type of base can significantly influence the reaction's success.[6][7]
-
Recommendation: Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu, KOtBu). For sterically hindered substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective. The choice of base should also be compatible with your solvent system.
-
-
Solvent System: The solvent plays a critical role in dissolving the reactants and stabilizing the catalytic species.[8] Poor solubility of starting materials can impede the reaction rate.[1][9]
-
Recommendation: A range of solvents and solvent mixtures should be considered. Common options include ethereal solvents (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, DMAc), often in combination with water.[1][6] For nitrogen-containing heterocycles, aqueous solvent mixtures can be particularly effective.[8]
-
-
Reaction Temperature and Time: Inadequate temperature can lead to a slow or incomplete reaction.[4] Conversely, excessively high temperatures can lead to catalyst decomposition or increased side reactions.
-
Recommendation: Optimization of the reaction temperature is key. If the reaction is sluggish, a gradual increase in temperature may be beneficial. Monitoring the reaction progress over time by techniques like TLC or LC-MS will help determine the optimal reaction time.
-
-
Quality of Boronic Acid: this compound, like many heteroaryl boronic acids, can be susceptible to degradation, particularly protodeboronation where the boronic acid group is replaced by a hydrogen atom.[1][4]
Below is a logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Issue 2: Presence of Significant Side Products
Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture and a reduced yield of the target compound.
Q2: My reaction is producing significant byproducts. What are the common side reactions and how can I minimize them?
A: Common side reactions in Suzuki coupling include homocoupling and protodeboronation.
-
Homocoupling: This side reaction leads to the formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.[1] The presence of oxygen can promote the homocoupling of boronic acids.[1][11]
-
Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid, where the boron moiety is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture.[1] This is a significant side reaction, especially with electron-deficient heteroaryl boronic acids.[1]
-
Mitigation: Use of more stable boronic esters (e.g., pinacol esters) can enhance stability.[4][11] Running the reaction under anhydrous conditions, if appropriate for the specific protocol, and using a milder base may also help.[4][11] Minimizing reaction time and temperature can also favor the desired cross-coupling.[1]
-
Below is a diagram illustrating the main Suzuki catalytic cycle and the competing side reactions.
Caption: The Suzuki catalytic cycle and major competing side reactions.
Data Presentation
Table 1: General Troubleshooting Guide for Suzuki Coupling of this compound
| Problem | Potential Cause | Recommended Solution |
| Low/No Yield | Ineffective Catalyst/Ligand | Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC ligands. Use a palladium precatalyst.[1][2][3] |
| Inappropriate Base | Test a range of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[4] | |
| Poor Solubility | Screen different solvents or solvent mixtures (e.g., dioxane/H₂O, toluene, DMF).[1][6][8] | |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for decomposition. | |
| Boronic Acid Instability | Use high-purity boronic acid or consider converting to a more stable pinacol or MIDA ester.[1][4] | |
| Homocoupling | Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture with an inert gas (Ar or N₂).[1] |
| Inefficient Catalyst Activation | Use a palladium precatalyst to ensure rapid formation of the active Pd(0) species.[4][11] | |
| Protodeboronation | Presence of Protic Sources | Use a stable boronate ester (e.g., pinacol).[4][11] Consider running the reaction under anhydrous conditions with a non-hydroxide base. |
| High Temperature/Long Reaction Time | Optimize for the lowest effective temperature and shortest possible reaction time.[1] |
Table 2: Recommended Starting Conditions for Optimization
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) | Common and effective palladium precursors. |
| Ligand | XPhos or SPhos (1.2-2.4 eq. to Pd) | Bulky, electron-rich ligands are effective for sterically hindered and N-heterocyclic substrates.[1][3] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Stronger bases are often required for challenging couplings.[4] |
| Solvent | Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) | Aqueous mixtures often improve solubility and reaction rates for N-heterocycles.[6][8] |
| Temperature | 80-110 °C | A good starting range for many Suzuki couplings; requires optimization. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst oxidation and homocoupling.[1][11] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with this compound:
This is a generalized starting protocol. Optimization of specific parameters is highly recommended for this particular substrate.
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the aryl halide coupling partner (1.2 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., XPhos, 6 mol%), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system (e.g., dioxane/water 10:1) via syringe.
-
Place the reaction vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours), monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Frequently Asked Questions (FAQs)
Q3: Can I use a different boronic acid derivative, like a pinacol ester, for this compound?
A: Yes, and it is often recommended. Heteroaryl boronic acids can be prone to protodeboronation.[1] Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly improve the reaction outcome by minimizing this side reaction.[4][10][11]
Q4: The nitrogen on the quinoline ring seems to be interfering with the reaction. How can I mitigate this?
A: The nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1] To mitigate this, using bulky, electron-rich phosphine ligands like XPhos or SPhos is highly recommended.[1] These ligands create a sterically hindered environment around the palladium center, which can prevent the strong coordination of the quinoline nitrogen.[1] Alternatively, slow addition of the quinoline-containing reactant can help maintain a low concentration in the reaction mixture, reducing its inhibitory effect.[1]
Q5: What is the best way to degas my reaction mixture?
A: Thoroughly degassing the reaction mixture to remove dissolved oxygen is critical for preventing catalyst decomposition and the homocoupling of the boronic acid.[1][11] Two common methods are:
-
Inert Gas Sparging: Bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before adding it to the reaction vial.
-
Freeze-Pump-Thaw: This method is more rigorous and involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. This cycle is typically repeated three times.
Q6: How do I choose the right aryl halide (I, Br, Cl) to couple with this compound?
A: The reactivity of aryl halides in Suzuki coupling generally follows the order: I > Br > Cl.[4] Aryl iodides are the most reactive, followed by bromides. Aryl chlorides are the least reactive and often require more specialized and active catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes, along with stronger bases and higher reaction temperatures.[4] For initial optimizations, starting with an aryl bromide or iodide is often advisable.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. wwjmrd.com [wwjmrd.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: 8-Methylquinoline-5-boronic acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Methylquinoline-5-boronic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions involving this compound?
A1: The two most prevalent byproducts in reactions with this compound, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, are the result of protodeboronation and homocoupling.
-
Protodeboronation: This is often the major byproduct and results in the formation of 8-methylquinoline. It is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This side reaction is influenced by factors such as pH, temperature, and the presence of water.[1]
-
Homocoupling: This side reaction leads to the formation of a symmetrical biaryl, 5,5'-bis(8-methylquinoline). The presence of oxygen and the oxidation state of the palladium catalyst can promote this byproduct.[2][3]
Q2: How can I minimize the formation of the protodeboronation byproduct, 8-methylquinoline?
A2: Minimizing protodeboronation involves careful control of reaction conditions. Since this compound is a heteroaromatic boronic acid, it can be more susceptible to this side reaction.[1] Consider the following strategies:
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can reduce the rate of protodeboronation.[3][4]
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Anhydrous Conditions: While some water is often necessary for the Suzuki-Miyaura reaction, excessive water can promote protodeboronation. Using anhydrous solvents and reagents where possible can be beneficial.
-
Choice of Base: The type and amount of base can influence the rate of protodeboronation. Weaker bases or the use of fluoride ions (e.g., from CsF or KF) can sometimes suppress this side reaction.[5][6]
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Reaction Temperature: While counterintuitive in some cases, higher temperatures can sometimes favor the desired cross-coupling over protodeboronation by increasing the rate of the productive reaction pathway.[7]
Q3: What causes the homocoupling of this compound, and how can it be prevented?
A3: Homocoupling is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then facilitate the coupling of two boronic acid molecules.[2][3] To prevent homocoupling:
-
Degassing: Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
Catalyst Choice: Using a pre-formed Pd(0) catalyst or a pre-catalyst that rapidly generates the active Pd(0) species can minimize the presence of Pd(II) at the start of the reaction.
-
Reaction Conditions: The choice of ligands and bases can also influence the rate of homocoupling.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Low yield of the desired cross-coupled product and a significant amount of 8-methylquinoline detected.
| Possible Cause | Suggested Solution |
| Protodeboronation of this compound | 1. Convert to a boronic ester: Use the pinacol ester of this compound for improved stability. 2. Optimize the base: Screen different bases such as K3PO4, Cs2CO3, or KF. The choice of base can significantly impact the rate of protodeboronation.[5][8] 3. Minimize water content: While some water can be beneficial, use anhydrous solvents and ensure reagents are dry. 4. Increase reaction temperature: A higher temperature may accelerate the desired coupling reaction to outcompete protodeboronation.[7] |
| Poor quality of starting materials | 1. Verify the purity of this compound: Use a freshly opened bottle or purify the boronic acid before use. 2. Check the quality of the coupling partner (aryl halide/triflate): Ensure the coupling partner is pure and free of inhibitors. |
| Inefficient catalyst system | 1. Screen different palladium catalysts and ligands: Buchwald or PEPPSI type pre-catalysts can be more efficient.[3] 2. Adjust catalyst loading: An insufficient amount of catalyst can lead to incomplete reaction. |
Issue 2: Formation of a significant amount of the homocoupled byproduct, 5,5'-bis(8-methylquinoline).
| Possible Cause | Suggested Solution |
| Presence of oxygen in the reaction mixture | 1. Thoroughly degas solvents and reagents: Use techniques like freeze-pump-thaw or sparging with an inert gas. 2. Maintain a strict inert atmosphere: Use a glovebox or Schlenk line techniques during the reaction setup and execution. |
| Use of a Pd(II) pre-catalyst | 1. Use a Pd(0) catalyst: For example, Pd(PPh3)4. 2. Employ a pre-catalyst that rapidly reduces to Pd(0): This minimizes the time Pd(II) is present to catalyze homocoupling. |
| Sub-optimal ligand or base | 1. Ligand selection: Bulky, electron-rich phosphine ligands can sometimes suppress homocoupling. 2. Base optimization: The choice of base can influence the relative rates of cross-coupling and homocoupling. |
Data Presentation
While specific quantitative data for byproduct formation in reactions of this compound is not extensively available in a single comparative study, the following table illustrates the expected trends based on general principles of Suzuki-Miyaura reactions. The values are representative and intended for illustrative purposes to guide optimization.
Table 1: Illustrative Effect of Reaction Parameters on Byproduct Formation in a Suzuki-Miyaura Coupling of this compound with an Aryl Bromide.
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Desired Product Yield (%) | 8-Methylquinoline (%) (Protodeboronation) | Homocoupling Product (%) |
| Pd(PPh3)4 | K2CO3 | Toluene/H2O | 100 | ~70 | ~20 | ~5 |
| Pd(OAc)2 / SPhos | K3PO4 | Dioxane/H2O | 110 | >85 | <10 | <5 |
| Pd(dppf)Cl2 | Cs2CO3 | DMF | 90 | ~80 | ~15 | <5 |
| Pd(PPh3)4 | K2CO3 | Toluene/H2O (No Degassing) | 100 | ~50 | ~20 | ~25 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound: [9]
-
To a dry reaction flask, add this compound (1.0 eq.), the aryl halide (1.2 eq.), palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and base (e.g., K2CO3, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture to the desired temperature (e.g., 85-110 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for byproduct formation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
Overcoming poor solubility of 8-Methylquinoline-5-boronic acid
Welcome to the technical support center for 8-Methylquinoline-5-boronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during experiments, with a primary focus on its poor solubility.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor solubility in many common solvents?
A1: The limited solubility of this compound stems from the combined physicochemical properties of its two core structural components: the quinoline ring and the boronic acid group.
-
Quinoline Moiety: The 8-methylquinoline core is a bicyclic aromatic system, which is predominantly hydrophobic and rigid. This structure contributes to high crystal lattice energy, meaning significant energy is required to break apart the solid crystal for dissolution.[1][2]
-
Boronic Acid Moiety: Boronic acids have a tendency to undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[3][4] These boroxine structures are often less soluble than the parent boronic acid.[5]
-
Amphoteric Nature: The molecule possesses both a weakly basic nitrogen atom on the quinoline ring and an acidic boronic acid group (pKa typically 9-10).[1][6] This means its charge state, and therefore solubility, is highly dependent on pH, but the optimal pH for solubilizing one group may decrease the solubility of the other.
Q2: What is the first step I should take to improve the solubility of my compound?
A2: The most critical first step is to determine the pH-dependent solubility profile of your compound.[2] Since the molecule has both a basic and an acidic functional group, its solubility will be lowest near its isoelectric point and will increase at both lower and higher pH values. Lowering the pH will protonate the quinoline nitrogen, forming a more soluble cationic salt, while raising the pH will deprotonate the boronic acid to form a more soluble anionic boronate.[1][6] A pH-solubility profile will reveal the optimal pH for your specific application.
Q3: My compound is for a biological assay at neutral pH. How can I increase its solubility without drastic pH changes?
A3: For applications requiring near-physiological pH, complexation with polyols is a highly effective strategy for boronic acids.[5]
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Mechanism: Polyols, such as mannitol, sorbitol, or fructose, react with the boronic acid to form more soluble boronic acid esters.[5] This interaction also has the significant benefit of lowering the apparent pKa of the boronic acid, increasing the concentration of the more soluble anionic tetrahedral form at neutral pH.[5] Formulators of the boronic acid-containing drug Velcade® (bortezomib) used mannitol to increase solubility.[5]
-
Practical Application: Adding a polyol like mannitol to your aqueous buffer can lead to a substantial increase in solubility. A 10-fold increase in solubility was observed for 4-methoxy-phenylboronic acid (4-MBBA) at physiologic pH in the presence of mannitol.[5]
Q4: Can I use organic co-solvents to dissolve this compound?
A4: Yes, co-solvency is a common and effective technique. Using a water-miscible organic solvent reduces the overall polarity of the solvent system, which can enhance the solubility of hydrophobic compounds.[1][7]
-
Recommended Solvents: For boronic acids, ethers and ketones have been shown to be effective solvents.[8][9] For quinoline derivatives, common co-solvents include DMSO, DMF, and alcohols (e.g., ethanol, methanol).
-
Important Consideration: When preparing stock solutions, especially in DMSO, be mindful of the final concentration in your assay. High concentrations of organic solvents can interfere with biological experiments. Aim for a final DMSO concentration of ≤1% if possible.[2] If the compound precipitates upon dilution into an aqueous buffer, you may need to lower the stock concentration or explore other methods.
Q5: I am using the compound in an organic reaction (e.g., Suzuki coupling) and it has poor solubility in my reaction solvent. What can I do?
A5: For organic synthesis applications, converting the boronic acid to a less polar boronic ester, such as a pinacol ester, can dramatically improve solubility in common organic solvents like chloroform, ethers, and hydrocarbons.[3][8] The resulting ester can often be used directly in coupling reactions and may offer greater stability and easier handling by preventing boroxine formation.[3][4]
Solubility Data Summary
| Condition / Solvent Class | Quinoline Derivatives | Boronic Acids | Expected Behavior for this compound |
| Aqueous Media (pH) | Increased solubility at acidic pH (protonation of N)[1][2] | Increased solubility at basic pH (deprotonation to boronate)[6][10] | A U-shaped pH-solubility profile is expected. Solubility will be lowest at the isoelectric point and increase at both low and high pH. |
| Aqueous Media + Polyols | No significant direct effect. | Substantially increased solubility, especially at neutral pH[5] | Highly recommended. Mannitol or sorbitol can form soluble esters and lower the apparent pKa of the boronic acid.[5] |
| Polar Aprotic Solvents | Generally soluble in DMSO, DMF[2] | Soluble in DMSO. | Expected to be soluble in DMSO and DMF. Useful for preparing concentrated stock solutions. |
| Ethers (e.g., THF, Dioxane) | Moderate solubility. | High solubility[8][9] | Likely to have good solubility, making these useful solvents for organic reactions. |
| Ketones (e.g., Acetone) | Moderate solubility. | High solubility[8][9] | Likely to have good solubility. |
| Alcohols (e.g., MeOH, EtOH) | Good solubility. | Moderate solubility. | Expected to be soluble. Can be used as co-solvents with water. |
| Hydrocarbons (e.g., Hexane) | Poor solubility. | Very low solubility[8][9] | Expected to have very poor solubility. |
| Chlorinated Solvents (e.g., DCM) | Good solubility. | Moderate solubility[8] | Expected to be soluble. |
Troubleshooting Guide
This guide provides a structured approach to addressing solubility issues with this compound.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Profile Determination
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Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12.
-
Sample Addition: Add an excess amount of solid this compound to a fixed volume of each buffer in separate vials. Ensure enough solid is present so that it does not fully dissolve.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution via centrifugation or filtration (using a filter compatible with the buffer).
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Quantification: Dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry at the compound's λmax.
-
Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH of each buffer to generate the pH-solubility curve.
Protocol 2: Solubilization with Mannitol for Aqueous Buffers
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Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS, pH 7.4).
-
Mannitol Addition: Dissolve D-mannitol in the buffer to a final concentration of 50-500 mM.[5] The optimal concentration may need to be determined empirically.
-
Compound Dissolution: Add the this compound to the mannitol-containing buffer.
-
Aid Dissolution: Use gentle heating or sonication to aid in the dissolution process. The formation of the boronic ester complex will increase the apparent solubility of the compound.[5]
Protocol 3: Preparation of this compound pinacol ester
This protocol is a general procedure and may require optimization.
-
Reaction Setup: In a round-bottom flask, suspend this compound (1 equivalent) and pinacol (1.1 equivalents) in a suitable anhydrous solvent (e.g., toluene or THF).
-
Dehydration: Attach a Dean-Stark apparatus to the flask if using toluene to azeotropically remove water. Alternatively, add an anhydrous drying agent like magnesium sulfate (MgSO₄).
-
Reflux: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Filter off any drying agent. c. Remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude ester product by column chromatography on silica gel or recrystallization to yield the pure this compound pinacol ester, which should exhibit enhanced solubility in organic solvents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DSpace [kuscholarworks.ku.edu]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijmsdr.org [ijmsdr.org]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Catalyst Deactivation in 8-Methylquinoline-5-boronic acid Couplings
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 8-methylquinoline-5-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation and reaction optimization.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions in a question-and-answer format.
Question 1: My reaction is showing low to no conversion of starting materials. What are the likely causes and how can I fix it?
Answer: Low or no conversion in the coupling of this compound is often linked to catalyst deactivation or inhibition. Here are the primary factors to investigate:
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Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing can lead to the formation of palladium black, a common form of catalyst decomposition.[1]
-
Solution: Ensure all solvents are thoroughly degassed by sparging with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[1]
-
-
Catalyst Inhibition by Quinoline Nitrogen: The nitrogen atom of the quinoline ring can coordinate to the palladium center, inhibiting its catalytic activity. This is a common issue with nitrogen-containing heterocycles.
-
Solution: Employ bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos). These ligands can sterically shield the palladium center from inhibitory coordination by the quinoline nitrogen.[2]
-
-
Slow Oxidative Addition: If you are using a less reactive aryl halide (e.g., an aryl chloride), the oxidative addition step may be too slow, allowing for side reactions to dominate.
-
Solution: Switch to a more electron-rich and bulky phosphine ligand to accelerate the oxidative addition step. Using a palladium pre-catalyst that is more readily activated can also be beneficial.[3]
-
-
Steric Hindrance: The 8-methyl group on the quinoline ring introduces significant steric bulk, which can hinder the crucial transmetalation and reductive elimination steps of the catalytic cycle.
-
Solution: Utilize bulky, electron-rich ligands like XPhos, SPhos, or RuPhos. These ligands are designed to accelerate both oxidative addition and reductive elimination in sterically demanding couplings. More forcing conditions, such as higher temperatures and stronger bases (e.g., K₃PO₄, Cs₂CO₃), may also be necessary.
-
Question 2: My starting materials are consumed, but I'm observing significant formation of 8-methylquinoline instead of the desired product. What is happening?
Answer: This is a classic case of protodeboronation , a major side reaction where the boronic acid group is replaced by a hydrogen atom.[4] This is particularly prevalent with heteroaromatic boronic acids, especially under aqueous and basic conditions.
-
Solution Workflow:
-
Modify the Boronic Acid: Instead of the "naked" boronic acid, use a more stable derivative like a potassium trifluoroborate salt or a MIDA boronate. These are less prone to protodeboronation.
-
Optimize the Base: Use a weaker, non-hydroxide base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Anhydrous conditions are preferable.[3]
-
Control the Temperature: Lowering the reaction temperature can disfavor the protodeboronation pathway. However, this may require a more active catalyst system to achieve a reasonable reaction rate.[3]
-
Solvent Choice: Use anhydrous solvents like toluene, dioxane, or THF to minimize the water content that can facilitate protodeboronation.[3]
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Accelerate the Cross-Coupling: Employ a high-activity catalyst system (e.g., with Buchwald or Fu ligands) to ensure the rate of cross-coupling is significantly faster than the rate of protodeboronation.[3]
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Question 3: My reaction is producing a significant amount of homocoupled product (a biaryl of this compound). How can I minimize this?
Answer: Homocoupling of the boronic acid is often promoted by the presence of oxygen or Pd(II) species, which can occur when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[2]
-
Solutions:
-
Thorough Degassing: Ensure the reaction is meticulously degassed to remove oxygen.[1][2]
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Use a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(0) source or using a highly efficient precatalyst system can minimize the amount of unreduced Pd(II).
-
Ligand Choice: Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.
-
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst system for coupling this compound?
A1: Due to the steric hindrance from the 8-methyl group and potential for catalyst inhibition by the quinoline nitrogen, highly active catalyst systems are required. The use of bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos is highly recommended. These are often used in combination with a palladium source like Pd(OAc)₂ or a precatalyst.
Q2: How do I choose the right base for my reaction?
A2: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[2] For sterically hindered couplings like those with this compound, a stronger base like K₃PO₄ or Cs₂CO₃ is often necessary to facilitate the challenging transmetalation step.
Q3: Can I use aqueous solvent systems for this coupling?
A3: While some Suzuki couplings benefit from aqueous conditions, for heteroaromatic boronic acids prone to protodeboronation, it is generally advisable to use anhydrous solvents such as dioxane, toluene, or THF.[3] If a co-solvent is needed to dissolve the base, a minimal amount of water can be used, but this should be carefully optimized.
Q4: My boronic acid is old. Can I still use it?
A4: Boronic acids, especially heteroaromatic ones, can degrade over time. It is always recommended to use fresh, high-purity boronic acid. You can check the purity by NMR before use.[3] To improve stability, consider converting the boronic acid to a more robust derivative like a pinacol ester or a potassium trifluoroborate salt.[2]
Data Presentation
Table 1: Illustrative Yields for a Sterically Hindered Heteroaromatic Suzuki-Miyaura Coupling
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 24 | <10 |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 | 12 | 85 |
| 3 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 110 | 12 | 92 |
| 4 | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 100 | 16 | 88 |
Note: Data is representative for a challenging Suzuki-Miyaura coupling and not specific to this compound. Optimization for your specific substrates is necessary.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Hindered Aryl Bromide with this compound using a Buchwald Ligand
This protocol is a general guideline and may require optimization for specific substrates.
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).
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Reagent Addition: Add the aryl bromide (1.0 equiv), this compound (1.5 equiv), and finely ground K₃PO₄ (2.0 equiv).
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Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
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Solvent Addition: Add anhydrous solvent (e.g., dioxane or toluene) via syringe.
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Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
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Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of a Diethanolamine Adduct for Improved Boronic Acid Stability
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Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.
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Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.
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Precipitation: A precipitate will form. Stir the resulting slurry for 10-15 minutes.
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Isolation: Isolate the white solid product by vacuum filtration.
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Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents.
Visualizations
References
- 1. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0)" by Haley S. Rust [red.library.usd.edu]
- 3. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Effect of base and solvent on 8-Methylquinoline-5-boronic acid reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Methylquinoline-5-boronic acid, particularly in the context of Suzuki-Miyura cross-coupling reactions. The information is designed to help users address common experimental challenges related to the choice of base and solvent.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a base for a Suzuki-Miyura reaction with this compound?
A1: The selection of a suitable base is crucial for the successful activation of the boronic acid. The base facilitates the formation of a boronate species, which is essential for the transmetalation step in the catalytic cycle.[1] Key factors to consider include the base strength, solubility, and its compatibility with other functional groups in your substrates. Inorganic bases are most commonly employed, with carbonates and phosphates often providing a good balance of reactivity and selectivity.
Q2: Which solvents are recommended for Suzuki-Miyura couplings involving this compound?
A2: The choice of solvent can significantly impact reaction rate and yield by influencing the solubility of reactants, intermediates, and the catalyst. A variety of organic solvents can be used, including dioxane, tetrahydrofuran (THF), and toluene.[2] Often, the addition of a small amount of water is beneficial. For reactions with nitrogen-containing heterocycles like quinolines, biphasic solvent systems or the use of water as a solvent can be particularly effective.
Q3: My Suzuki-Miyura reaction is not proceeding to completion. What are the likely causes and how can I troubleshoot this?
A3: Incomplete conversion in a Suzuki-Miyura reaction can stem from several issues. One common problem is catalyst deactivation, which can be caused by oxygen contamination or high temperatures. Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere. Another possibility is poor solubility of your starting materials or intermediates.[1] Trying a different solvent system may resolve this. Additionally, the quality of the this compound is important, as boronic acids can degrade over time if not stored properly.
Q4: I am observing significant formation of side products, such as homocoupling of the boronic acid. How can I minimize this?
A4: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or high catalyst loadings.[2] Thoroughly degassing the reaction mixture and slightly reducing the amount of palladium catalyst can help minimize this unwanted reaction. Another potential side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is often catalyzed by the base and can be a significant issue, especially with electron-rich or heteroaryl boronic acids. Careful selection of the base and reaction conditions is key to mitigating this pathway.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Ineffective base | Screen a panel of bases with varying strengths (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). |
| Poor solvent choice | Try alternative solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O) to improve solubility. | |
| Catalyst deactivation | Ensure rigorous degassing of solvents and maintain an inert (Argon or Nitrogen) atmosphere. Consider using a more robust palladium catalyst/ligand system. | |
| Poor quality of boronic acid | Use freshly purchased or properly stored this compound. | |
| Reaction Stalls | Insolubility of intermediates | Change the solvent system to one that can better solubilize all components throughout the reaction. |
| Catalyst precipitation ("palladium black") | Lower the reaction temperature. Ensure the absence of oxygen. | |
| Formation of Homocoupling Product | Presence of oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. |
| High catalyst loading | Reduce the amount of palladium catalyst used in the reaction. | |
| Protodeboronation (Loss of Boronic Acid Group) | Base-catalyzed degradation | Use a milder base (e.g., KF) or carefully control the amount of a stronger base. Anhydrous conditions can sometimes suppress this side reaction. |
Data Presentation
Table 1: Effect of Various Bases on Suzuki-Miyura Coupling Yield
| Entry | Base | Typical Yield (%) | Notes |
| 1 | Na₂CO₃ | High | Often a very effective and economical choice. |
| 2 | K₂CO₃ | High | A commonly used and reliable base for a wide range of substrates. |
| 3 | K₃PO₄ | High | A stronger base that can be effective for less reactive substrates. |
| 4 | Cs₂CO₃ | High | A strong base that can enhance reaction rates, but is more expensive. |
| 5 | NaOH | Variable | Can be effective, but its high strength may not be suitable for base-sensitive substrates. |
| 6 | TEA (Triethylamine) | Moderate | An organic base, often less effective than inorganic bases in aqueous conditions. |
Data is generalized from studies on analogous aryl and heteroaryl boronic acids.
Table 2: Effect of Different Solvents on Suzuki-Miyura Coupling Yield
| Entry | Solvent System | Typical Yield (%) | Notes |
| 1 | Toluene / H₂O | Good to Excellent | A common biphasic system that is effective for many Suzuki couplings. |
| 2 | Dioxane / H₂O | Good to Excellent | Another widely used solvent mixture that often provides good results. |
| 3 | THF / H₂O | Good to Excellent | A good alternative to dioxane, though THF can be more reactive. |
| 4 | DMF / H₂O | Good | Can be effective, especially for solubilizing polar substrates. |
| 5 | Ethanol / H₂O | Good | A more environmentally friendly "green" solvent option. |
Data is generalized from studies on analogous aryl and heteroaryl boronic acids.
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyura cross-coupling reaction, adapted from procedures used for similar heterocyclic systems. This should serve as a starting point for optimization with this compound.
Protocol 1: General Procedure for Suzuki-Miyura Coupling
Materials:
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Aryl halide (1.0 equiv)
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This compound (1.2 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃, 2.0 equiv)
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Solvent (e.g., Toluene/H₂O or Dioxane/H₂O)
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Anhydrous sodium sulfate or magnesium sulfate
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Silica gel for column chromatography
Procedure:
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To a flame-dried reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
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Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
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Add the degassed solvent system to the vessel via syringe.
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Stir the reaction mixture vigorously at a specified temperature (e.g., 80-100 °C) for the required time, monitoring the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
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Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
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Filter and concentrate the solution under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this technical support guide.
Caption: The catalytic cycle of the Suzuki-Miyura cross-coupling reaction.
Caption: A logical workflow for troubleshooting common Suzuki-Miyaura reaction issues.
References
Technical Support Center: Monitoring 8-Methylquinoline-5-boronic acid Reactions by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 8-Methylquinoline-5-boronic acid using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when analyzing this compound and its reactions by HPLC?
When analyzing this compound, researchers may encounter challenges such as poor peak shape (tailing) due to the basic nature of the quinoline ring, on-column degradation (protodeboronation), and the inherent instability of some boronic acids. During reaction monitoring, especially in Suzuki-Miyaura couplings, the complexity of the reaction mixture, including the presence of catalysts, bases, and various reaction species, can complicate chromatographic separation.
Q2: What is a suitable starting HPLC method for monitoring a Suzuki-Miyaura coupling reaction with this compound?
A good starting point is a reversed-phase HPLC method. Due to the basicity of the quinoline moiety, a buffered mobile phase is recommended to ensure good peak shape. The following table summarizes a recommended starting point for method development.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm | Provides good retention and separation for a wide range of organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier helps to protonate the quinoline nitrogen, reducing peak tailing. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 15 minutes | A gradient elution is necessary to separate reactants, products, and potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides good efficiency and reproducibility. |
| Detection Wavelength | 254 nm or Diode Array Detector (DAD) | Quinoline systems typically have strong UV absorbance. A DAD allows for monitoring multiple wavelengths and assessing peak purity. |
| Injection Volume | 5-10 µL | A typical injection volume to avoid column overloading. |
Q3: How should I prepare my reaction sample for HPLC analysis?
Proper sample preparation is critical for accurate reaction monitoring. A typical procedure involves:
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Sampling: At a specific time point, withdraw a small, representative aliquot (e.g., 50 µL) from the reaction mixture.
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Quenching: Immediately stop the reaction by diluting the aliquot into a larger volume (e.g., 1 mL) of a suitable solvent, such as acetonitrile or methanol.[1] This prevents further reaction from occurring in the vial.
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Dilution: Further dilute the quenched sample to ensure the concentrations of the analytes are within the linear range of the HPLC detector.
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Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC system.[1]
Q4: What are the common impurities or side-products I should look for when monitoring a Suzuki-Miyaura reaction involving this compound?
Common side-products in Suzuki-Miyaura couplings include:
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Protodeboronation product: The boronic acid is replaced by a hydrogen atom on the quinoline ring. This can be exacerbated by high temperatures and strong bases.
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Homocoupling products: Two molecules of the boronic acid or two molecules of the coupling partner react with each other. This can be promoted by the presence of oxygen.
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Unreacted starting materials: Incomplete reactions will show the presence of both this compound and the coupling partner.
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Catalyst and ligand degradation products: These can sometimes be observed in the chromatogram.
Impurities in the starting boronic acid can also lead to unexpected peaks and interfere with the reaction.[2]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing Peaks) for this compound or its products
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Residual Silanols | The basic nitrogen on the quinoline ring can interact with acidic silanol groups on the silica-based column packing, leading to peak tailing. • Use a buffered mobile phase: An acidic modifier like formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1% will protonate the quinoline nitrogen, minimizing these interactions. • Use an end-capped column: These columns have fewer free silanol groups. • Consider a different stationary phase: Phenyl or cyano-based columns can offer different selectivity and reduce tailing for basic compounds.[3] |
| Column Overload | Injecting too much sample can lead to broad and tailing peaks. • Reduce injection volume: Try injecting a smaller volume of the sample. • Dilute the sample: Decrease the concentration of your sample. |
| Extra-column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing. • Use shorter, narrower internal diameter tubing where possible. |
Issue 2: Inconsistent Retention Times
| Possible Cause | Troubleshooting Steps |
| Mobile Phase Composition Issues | Inaccurate mobile phase preparation or degradation can lead to retention time shifts. • Prepare fresh mobile phase daily. • Ensure accurate measurement of all components. • Degas the mobile phase to prevent air bubbles in the pump. |
| Column Equilibration | Insufficient equilibration time between gradient runs will cause retention time drift. • Ensure the column is fully equilibrated with the initial mobile phase composition before each injection. A good rule of thumb is to flush with 10-20 column volumes. |
| Fluctuations in Column Temperature | Temperature changes can affect retention times. • Use a column oven to maintain a constant and consistent temperature. |
| Pump Malfunction | Inconsistent flow from the pump will lead to variable retention times. • Check for leaks in the pump and fittings. • Purge the pump to remove any air bubbles. |
Issue 3: Appearance of Unexpected Peaks
| Possible Cause | Troubleshooting Steps |
| Sample Degradation | This compound or the reaction products may be unstable in the sample solvent or under the analytical conditions. • Analyze samples immediately after preparation. • Store samples in a cool, dark place if immediate analysis is not possible. • Investigate the stability of the compounds in the chosen diluent. |
| Contamination | Contamination can come from the sample, solvent, or the HPLC system itself. • Run a blank injection (injecting only the sample solvent) to identify any peaks originating from the solvent or system. • Use high-purity HPLC-grade solvents. |
| Reaction By-products | As the reaction progresses, new peaks corresponding to intermediates or by-products may appear. • Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and help elucidate their structure. |
Experimental Protocols
Protocol 1: HPLC Method for Monitoring Suzuki-Miyaura Coupling of this compound
This protocol provides a general method for monitoring the progress of a Suzuki-Miyaura coupling reaction between this compound and an aryl halide.
1. Instrumentation and Materials:
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HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).
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C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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HPLC-grade acetonitrile and water.
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Formic acid (reagent grade).
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0.22 µm syringe filters.
2. HPLC Conditions:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water
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Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile
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Gradient Program:
Time (min) %A %B 0.0 95 5 15.0 5 95 18.0 5 95 18.1 95 5 | 22.0 | 95 | 5 |
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Flow Rate: 1.0 mL/min
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Column Temperature: 30 °C
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Detection: 254 nm (or DAD scan from 200-400 nm)
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Injection Volume: 5 µL
3. Sample Preparation:
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At each time point, withdraw 50 µL of the reaction mixture.
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Immediately quench the reaction by adding the aliquot to 1.0 mL of acetonitrile in a clean vial.
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Vortex the mixture thoroughly.
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Perform a further 1:10 dilution with acetonitrile.
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Filter the final diluted sample through a 0.22 µm syringe filter into an HPLC vial.
4. Analysis:
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Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
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Inject the prepared samples.
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Monitor the chromatograms for the disappearance of the starting materials (this compound and the aryl halide) and the appearance of the product peak.
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Calculate the percent conversion by comparing the peak areas of the starting material at different time points relative to time zero.
Visualizations
References
Preventing homocoupling of 8-Methylquinoline-5-boronic acid
Welcome to the technical support center for 8-Methylquinoline-5-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki-Miyaura cross-coupling reactions involving this reagent, with a primary focus on preventing the formation of the homocoupling byproduct, bis(8-methylquinoline).
Troubleshooting Guide: Minimizing Homocoupling of this compound
This guide provides solutions to common problems encountered during Suzuki-Miyaura coupling reactions with this compound.
Issue 1: Significant formation of bis(8-methylquinoline) homocoupling byproduct is observed.
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Potential Cause 1: Presence of Oxygen
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Explanation: Dissolved oxygen in the reaction mixture can promote the oxidative homocoupling of boronic acids. This is a common cause of byproduct formation.
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Solution: Rigorous degassing of all solvents and the reaction mixture is crucial. This can be achieved by:
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Inert Gas Sparging: Bubbling an inert gas such as argon or nitrogen through the solvent for an extended period (e.g., 30 minutes) before adding the reagents.
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Freeze-Pump-Thaw: For more sensitive reactions, performing three to five freeze-pump-thaw cycles can effectively remove dissolved oxygen.
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Best Practice: Maintain a positive pressure of an inert gas (e.g., using a balloon or a nitrogen line) throughout the entire course of the reaction.
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Potential Cause 2: Inappropriate Palladium Catalyst Source
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Explanation: The use of a Pd(II) precatalyst, such as Pd(OAc)₂, can lead to homocoupling at the beginning of the reaction before it is reduced to the active Pd(0) species.
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Solution:
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Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.
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If using a Pd(II) precatalyst, consider the addition of a mild reducing agent to facilitate its reduction to Pd(0).
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-
-
Potential Cause 3: Suboptimal Ligand Choice
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Explanation: The ligand plays a critical role in stabilizing the palladium catalyst and influencing the relative rates of the desired cross-coupling versus the undesired homocoupling. For N-heterocyclic boronic acids, the choice of ligand can be particularly important.
-
Solution:
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Employ bulky, electron-rich phosphine ligands. These ligands can promote the reductive elimination step of the cross-coupling cycle, which is often the product-forming step, and can sterically hinder the formation of the di-aryl palladium species that leads to homocoupling. Examples of such ligands include SPhos, XPhos, and RuPhos.
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Screen a variety of ligands to find the optimal one for your specific substrate combination.
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-
-
Potential Cause 4: Incorrect Base Selection
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Explanation: The base is required to activate the boronic acid for transmetalation. However, an inappropriate base can either be ineffective or promote side reactions.
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Solution:
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Commonly used bases for Suzuki-Miyaura reactions with quinoline derivatives include K₂CO₃, K₃PO₄, and Cs₂CO₃.
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The strength and solubility of the base can impact the reaction outcome. It may be necessary to screen different bases to find the optimal conditions.
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Issue 2: Low yield of the desired cross-coupled product, even with minimal homocoupling.
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Potential Cause 1: Protodeboronation of this compound
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Explanation: Heteroaryl boronic acids, especially those containing nitrogen, can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This side reaction consumes the starting material and reduces the yield of the desired product.
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Solution:
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Use fresh, high-purity this compound.
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Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate, which are more resistant to protodeboronation.
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Minimize the amount of water in the reaction mixture, unless it is part of a specifically optimized solvent system.
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-
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Potential Cause 2: Catalyst Deactivation
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Explanation: The palladium catalyst can be deactivated through various pathways, including oxidation by residual oxygen or interaction with impurities. The nitrogen atom in the quinoline ring could also potentially coordinate to the palladium center and inhibit its catalytic activity under certain conditions.
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Solution:
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Ensure rigorous exclusion of oxygen.
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Use high-purity reagents and solvents.
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The choice of ligand is critical to stabilize the catalyst and prevent deactivation.
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Data Presentation
The following table summarizes the expected trends in the prevention of homocoupling in Suzuki-Miyaura reactions involving N-heterocyclic boronic acids like this compound, based on literature precedents. Please note that these are general trends, and optimal conditions should be determined experimentally for each specific reaction.
| Parameter | Condition A (Favors Homocoupling) | Condition B (Minimizes Homocoupling) | Expected Outcome for this compound |
| Atmosphere | Aerobic (presence of O₂) | Anaerobic (rigorously degassed) | Significant reduction in homocoupling under anaerobic conditions. |
| Palladium Source | Pd(II) precatalyst (e.g., Pd(OAc)₂) | Pd(0) precatalyst (e.g., Pd(PPh₃)₄) | Use of a Pd(0) source is expected to reduce initial homocoupling. |
| Ligand | Less bulky, electron-poor ligand | Bulky, electron-rich ligand (e.g., SPhos) | Bulky ligands are expected to favor the desired cross-coupling. |
| Base | Suboptimal choice (e.g., weak or insoluble) | Optimized choice (e.g., K₃PO₄, Cs₂CO₃) | Proper base selection is crucial for efficient transmetalation. |
| Boronic Acid Form | Free boronic acid | Stabilized derivative (e.g., MIDA boronate) | Stabilized derivatives may reduce protodeboronation and improve yield. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Minimized Homocoupling
This protocol is a general guideline and may require optimization for specific substrates.
Reagents and Materials:
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This compound (1.0 equiv)
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Aryl halide (1.2 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Ligand (if not using a pre-formed catalyst complex, e.g., SPhos, 4-10 mol%)
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Base (e.g., K₃PO₄, 2.0-3.0 equiv)
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Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
Procedure:
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Degassing the Solvent: Sparge the chosen solvent with argon or nitrogen for at least 30 minutes.
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Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add this compound, the aryl halide, and the base.
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Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
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Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst and ligand (if applicable).
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Solvent Addition: Add the degassed solvent via syringe.
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: A troubleshooting workflow for minimizing homocoupling of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is homocoupling a more significant issue with some boronic acids compared to others?
A1: The propensity for homocoupling can be influenced by the electronic and steric properties of the boronic acid. Electron-rich boronic acids can sometimes be more prone to oxidative homocoupling. Additionally, the stability of the boronic acid itself plays a role; less stable boronic acids might be more susceptible to side reactions.
Q2: Can the order of addition of reagents affect the amount of homocoupling?
A2: Yes, the order of addition can be important. It is generally recommended to add the palladium catalyst to the mixture of the other reagents (boronic acid, aryl halide, base, and ligand) under an inert atmosphere just before heating. This can help to ensure that the catalytically active Pd(0) species is generated in the presence of all the coupling partners, which can favor the cross-coupling pathway.
Q3: I am still observing homocoupling even after taking all the precautions. What else can I try?
A3: If homocoupling persists, you could try a few other strategies:
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Lowering the reaction temperature: Sometimes, a lower temperature can disfavor the homocoupling reaction relative to the desired cross-coupling.
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Slow addition of the boronic acid: Adding the boronic acid solution slowly over the course of the reaction can help to keep its concentration low, which can suppress the rate of homocoupling.
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Using a different solvent: The solvent can have a significant impact on the reaction. Screening different solvents or solvent mixtures might reveal conditions that are less prone to homocoupling.
Q4: Is this compound commercially available?
A4: Yes, this compound is available from several chemical suppliers. It is always advisable to check the purity of the reagent before use, as impurities can negatively impact the reaction.
Q5: How does the quinoline nitrogen affect the reaction?
A5: The nitrogen atom in the quinoline ring is basic and can potentially coordinate to the palladium catalyst. This coordination can either be beneficial by influencing the electronic properties of the catalyst in a favorable way, or it can be detrimental by inhibiting the catalytic cycle. The choice of ligand is crucial to modulate the coordination environment of the palladium center and achieve high catalytic activity.
Improving regioselectivity in reactions with 8-Methylquinoline-5-boronic acid
Welcome to the technical support center for 8-Methylquinoline-5-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving regioselectivity and troubleshooting common issues encountered during reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in organic synthesis?
A1: this compound is primarily used as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl compounds. These structures are of significant interest in medicinal chemistry and materials science.
Q2: What are the main challenges associated with the use of this compound?
A2: The primary challenges include achieving high regioselectivity, minimizing side reactions, and ensuring the stability of the boronic acid. A key issue is the potential for competing side reactions, such as C-H activation at the 8-methyl group, which can lead to the formation of undesired byproducts. Additionally, like many boronic acids, it can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1]
Q3: How does the 8-methyl group influence the reactivity of the quinoline ring?
A3: The 8-methyl group can influence the reactivity in several ways. Electronically, it is a weak electron-donating group. Sterically, its presence at the C8 position can influence the approach of bulky reagents to the adjacent C7 and N1 positions. Most importantly, the C-H bonds of the methyl group are susceptible to activation by transition metal catalysts, which can lead to undesired side reactions and impact the regioselectivity of coupling at the C5 position.
Q4: What is protodeboronation and how can it be minimized?
A4: Protodeboronation is a common side reaction in Suzuki-Miyaura coupling where the boronic acid functional group is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture. This leads to the formation of 8-methylquinoline as a byproduct and reduces the yield of the desired coupled product. To minimize protodeboronation, it is crucial to use anhydrous solvents, carefully select the base, and potentially use boronic esters (e.g., pinacol esters) which are generally more stable.[1]
Troubleshooting Guide
Issue 1: Low Yield of the Desired C5-Coupled Product
Low yield is a common issue in Suzuki-Miyaura coupling reactions. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use a fresh batch or a pre-catalyst. Consider using a more active catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). |
| Suboptimal Base | The choice of base is critical. Weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) are often used. Stronger bases like phosphates (e.g., K₃PO₄) can also be effective. The optimal base may need to be screened for your specific reaction.[2] |
| Inappropriate Solvent | The solvent system affects catalyst activity and solubility. Common choices include toluene, dioxane, or DMF, often with a small amount of water. Ensure all solvents are thoroughly degassed to prevent catalyst oxidation.[2] |
| Protodeboronation | Use anhydrous solvents and reagents. Consider converting the boronic acid to a more stable pinacol ester. Minimize reaction time and temperature where possible. |
| Low Reaction Temperature | If the reaction is sluggish, a moderate increase in temperature (e.g., to 80-110 °C) may be beneficial. However, excessively high temperatures can lead to catalyst decomposition and increased side reactions. |
Issue 2: Poor Regioselectivity - Formation of Side Products
A key challenge with this compound is controlling the regioselectivity. Undesired side products can arise from reactions at other positions, most notably the 8-methyl group.
| Side Product | Potential Cause | Recommended Solution |
| Product from C-H activation of the 8-methyl group | Certain palladium or rhodium catalysts can promote C-H activation of the methyl group, leading to arylation at this position. | Carefully select the ligand. Less sterically demanding ligands may favor the desired Suzuki coupling at C5. The choice of solvent and base can also influence the reaction pathway. Consider ligands that promote the Suzuki catalytic cycle over C-H activation pathways. |
| Homocoupling of the boronic acid | This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen or high catalyst loadings. | Thoroughly degas the reaction mixture by sparging with an inert gas (e.g., Argon) or using freeze-pump-thaw cycles. Use the minimum effective amount of palladium catalyst. |
| Protodeboronation byproduct (8-methylquinoline) | As mentioned in Issue 1, this results from the loss of the boronic acid group. | Follow the recommendations to minimize protodeboronation: use anhydrous conditions and consider using a boronic ester. |
Data Presentation
The following table summarizes representative conditions for Suzuki-Miyaura coupling reactions of quinoline derivatives to illustrate the impact of different parameters on the reaction outcome. Note: Data for the specific this compound is limited in the literature; therefore, this table presents data from analogous systems to provide general guidance.
| Entry | Quinoline Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Key Observation |
| 1 | 6-Chloro-9-benzylpurine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | High | Anhydrous conditions are effective for electron-rich boronic acids.[2] |
| 2 | 6-Chloro-9-benzylpurine | 4-Formylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 85 | High | Aqueous conditions are often required for electron-poor boronic acids.[2] |
| 3 | 4,7-Dichloroquinazoline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol | MW | 70 (disubstituted) | Microwave heating can promote multiple couplings.[3] |
| 4 | 4,7-Dichloroquinazoline | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol | MW | 55 (monosubstituted) | Electron-withdrawing groups on the boronic acid can enhance regioselectivity.[3] |
Experimental Protocols
The following is a general, representative protocol for a Suzuki-Miyaura coupling reaction with a quinoline boronic acid. This should be considered a starting point, and optimization of specific parameters is highly recommended.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equiv)
-
Base (e.g., K₂CO₃) (2.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, 4:1)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Seal the vessel and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C) for the required time (typically monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows related to reactions with this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Factors influencing the regioselectivity of reactions with this compound.
Caption: A logical workflow for troubleshooting common issues in reactions involving this compound.
References
Technical Support Center: Suzuki-Miyaura Reactions with Quinoline Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing Suzuki-Miyaura cross-coupling reactions with quinoline boronic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield or reaction failure when using quinoline boronic acids in Suzuki-Miyaura coupling?
A1: Low yields or reaction failures in Suzuki-Miyaura couplings with quinoline boronic acids often stem from a few key issues:
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Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of unsubstituted quinoline.[1] Heteroaryl boronic acids, including quinoline derivatives, are particularly susceptible to this process, which can be exacerbated by the reaction conditions.
-
Homocoupling: The undesired coupling of two quinoline boronic acid molecules can occur, reducing the yield of the desired cross-coupled product and complicating purification.[2] This is often promoted by the presence of oxygen.
-
Catalyst Inactivation: The nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or decomposition.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature is critical and often needs to be specifically optimized for quinoline-containing substrates.
Q2: How does the position of the boronic acid group on the quinoline ring affect reactivity?
A2: The position of the boronic acid group significantly influences the electronic properties and steric environment of the molecule, thereby affecting its reactivity. Generally, boronic acids on the benzene ring of the quinoline (positions 5, 6, 7, and 8) are more reactive than those on the pyridine ring (positions 2, 3, and 4). This is because the electron-withdrawing nature of the pyridine ring decreases the nucleophilicity of the boronic acid, which can slow down the crucial transmetalation step in the catalytic cycle. Steric hindrance around the boronic acid group can also reduce reactivity.
Q3: Which side reactions are most prevalent with quinoline boronic acids, and how can they be minimized?
A3: The two most common side reactions are protodeboronation and homocoupling.
-
To minimize protodeboronation:
-
Use milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong hydroxides.
-
Employ more stable boronic esters, such as pinacol esters, which release the boronic acid slowly during the reaction.[3]
-
Ensure anhydrous reaction conditions, as water can facilitate protodeboronation.
-
Optimize the reaction temperature and time; prolonged heating can increase the extent of this side reaction.
-
-
To minimize homocoupling:
-
Thoroughly degas all solvents and reagents to remove oxygen, which is a key promoter of homocoupling.[2]
-
Use a pre-catalyst or ensure the complete reduction of Pd(II) to the active Pd(0) species at the start of the reaction.
-
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Materials
| Potential Cause | Troubleshooting Recommendation |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and phosphine ligand. Ensure proper storage under an inert atmosphere to prevent degradation and oxidation. Consider using a pre-formed catalyst or a more robust ligand system (e.g., Buchwald ligands). |
| Inappropriate Base | The choice of base is critical for activating the boronic acid. Screen different bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base will depend on the specific quinoline boronic acid and coupling partner. |
| Poor Solvent Choice | The solvent system must solubilize all reactants and facilitate catalyst activity. Common choices include mixtures of dioxane/water, toluene/water, or DMF. Ensure solvents are rigorously degassed. |
| Low Reaction Temperature | Suzuki-Miyaura reactions with heteroaryl boronic acids often require elevated temperatures (typically 80-110 °C). If the reaction is sluggish, consider incrementally increasing the temperature. |
| Quinoline Inhibition | The quinoline nitrogen may be inhibiting the catalyst. The use of bulky, electron-rich phosphine ligands can sometimes mitigate this effect. |
Problem 2: Significant Formation of Side Products
| Side Product | Potential Cause | Troubleshooting Recommendation |
| Protodeboronation (Unsubstituted Quinoline) | The boronic acid is unstable under the reaction conditions. This is a common issue with heteroaryl boronic acids.[1] | - Use a milder base (e.g., K₂CO₃, KF).- Switch to a more stable boronic acid derivative like a pinacol ester.- Use anhydrous solvents.- Lower the reaction temperature and shorten the reaction time. |
| Homocoupling (Biquinoline) | Presence of oxygen in the reaction mixture. Incomplete reduction of the Pd(II) precatalyst. | - Ensure thorough degassing of solvents and reagents (e.g., by sparging with argon or nitrogen, or freeze-pump-thaw cycles).- Use a Pd(0) source directly or a precatalyst that rapidly converts to the active Pd(0) species. |
| Dehalogenation of Aryl Halide | Presence of water and a strong base, which can lead to a competing hydrodehalogenation pathway. | - Use anhydrous conditions.- Employ a weaker base. |
Data Presentation: Illustrative Reaction Conditions
The following tables summarize typical starting conditions for Suzuki-Miyaura reactions with quinoline boronic acids. Note that optimal conditions will vary depending on the specific substrates.
Table 1: Catalyst and Ligand Selection
| Catalyst (mol%) | Ligand (mol%) | Typical Substrates | Expected Yield Range | Notes |
| Pd(PPh₃)₄ (2-5) | - | Simple aryl bromides | 60-90% | A common starting point, but may be less effective for challenging couplings. |
| Pd(OAc)₂ (2) | SPhos (4) | Electron-rich/deficient aryl chlorides | 70-95% | Buchwald ligands often improve reactivity and yields. |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | Sterically hindered substrates | 75-98% | Effective for difficult couplings that are sluggish with other systems. |
| Pd(dppf)Cl₂ (2-5) | - | A broad range of aryl halides | 70-95% | A robust and versatile catalyst. |
Table 2: Base and Solvent Optimization
| Base (Equivalents) | Solvent System | Temperature (°C) | Expected Yield Range | Notes |
| K₂CO₃ (2-3) | Dioxane/H₂O (4:1) | 90-100 | 65-90% | A standard, mild base suitable for many substrates. |
| Cs₂CO₃ (2-3) | Toluene/H₂O (4:1) | 100-110 | 75-95% | A stronger base that can be effective for less reactive partners. |
| K₃PO₄ (2-3) | DMF | 80-90 | 70-95% | Often a good choice for minimizing protodeboronation. |
| KF (3) | THF | 70-80 | 60-85% | A milder fluoride-based option for base-sensitive substrates. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Quinoline Boronic Acid with an Aryl Halide
-
Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the quinoline boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., dioxane/water 4:1, to achieve a concentration of ~0.1 M with respect to the aryl halide).
-
Reaction Execution: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC or LC-MS) until the limiting starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting Suzuki-Miyaura reactions.
Caption: Common side reactions in Suzuki-Miyaura couplings with quinoline boronic acids.
References
Validation & Comparative
A Comparative Guide to 8-Methylquinoline-5-boronic Acid and Its Isomers for Researchers
In the landscape of drug discovery and synthetic chemistry, quinoline boronic acids serve as pivotal building blocks for constructing complex molecular architectures. Their utility, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allows for the efficient formation of carbon-carbon bonds. This guide provides a comparative analysis of 8-Methylquinoline-5-boronic acid and its isomers, offering insights into their relative performance in chemical synthesis and their potential in biological applications, supported by available experimental data.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview
The reactivity of quinoline boronic acid isomers in Suzuki-Miyaura coupling is significantly influenced by the position of the boronic acid group on the quinoline scaffold. This is primarily dictated by a combination of electronic and steric effects. While direct, comprehensive comparative studies under identical conditions are scarce in published literature, a qualitative reactivity trend can be inferred from fundamental principles and data from analogous heterocyclic systems.[1]
Theoretical Reactivity Framework:
The quinoline ring system consists of an electron-rich benzene ring fused to an electron-deficient pyridine ring. The position of the boronic acid group on either of these rings fundamentally impacts its nucleophilicity, which is a key factor in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[1]
-
Electronic Effects: A boronic acid substituent on the benzene portion (positions 5, 6, 7, and 8) is generally expected to be more reactive than one on the pyridine ring (positions 2, 3, and 4). The electron-withdrawing nature of the pyridine ring decreases the nucleophilicity of boronic acids at positions 2, 3, and 4, which can slow down the crucial transmetalation step.[1]
-
Steric Effects: The steric environment surrounding the boronic acid group also plays a role. Isomers with the boronic acid in more sterically hindered positions, such as position 4 (adjacent to the ring fusion) and position 5 (a peri-position), may exhibit lower reactivity due to hindered access to the palladium catalyst's coordination sphere.[1]
-
Substituent Effects: The presence of an electron-donating group, such as the methyl group in this compound, can enhance the nucleophilicity of the boronic acid, potentially increasing its reactivity compared to its unsubstituted counterpart, quinoline-5-boronic acid.
Based on these principles, a predicted qualitative reactivity trend for quinoline boronic acid isomers in Suzuki coupling is as follows:
6- and 7-isomers > 5- and 8-isomers > 2-, 3-, and 4-isomers [1]
It is important to note that this is a generalized prediction. Actual reactivity can be highly dependent on specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.
Supporting Experimental Data
| Haloquinoline Reactant | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 6-Bromo-1,2,3,4-tetrahydroquinoline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 76 | [2] |
| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 70-85 (diphenylated) | [2] |
| 2,6-Dichloropurine (analogous N-heterocycle) | Phenylboronic acid | Pd(PPh₃)₄/CuI | K₃PO₄ | Toluene | 77 (mono-arylated at C6) | |
| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1-L1 (Buchwald precatalyst) | Not specified | Not specified | 88 | |
| 4-Chloroquinoline derivatives | Various arylboronic acids | Pd(PPh₃)₄ | Not specified | Not specified | Good yields reported | [3] |
Biological Activity of Quinoline Derivatives
Quinoline scaffolds are considered "privileged structures" in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic actions, including anticancer, antimalarial, and antibacterial properties. The functionalization of the quinoline core, often achieved via reactions with boronic acids, is a key strategy in the development of novel therapeutic agents.
Quinoline derivatives have been shown to target critical signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR and c-Met pathways.
Below is a summary of reported in vitro anticancer activity for select quinoline derivatives, demonstrating the biological potential of this class of compounds. It is important to note that these data are for derivatives and not the boronic acid precursors themselves.
| Compound Class | Cancer Cell Line | Activity (IC₅₀) | Reference |
| 8-Hydroxyquinoline-5-sulfonamide derivative | C-32 (melanoma) | Comparable to cisplatin | [4][5] |
| 8-Hydroxyquinoline-5-sulfonamide derivative | MDA-MB-231 (breast) | Comparable to doxorubicin | [4][5] |
| 8-Hydroxyquinoline derivative | K562 (leukemia) | >25 µg/mL | [6] |
| 8-Hydroxyquinoline derivative | T47D (breast) | >25 µg/mL | [6] |
| Quinoline-chalcone derivative | MGC-803 (gastric) | Arrested cells in G2/M phase | [7] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a representative example for the coupling of a haloquinoline with a boronic acid.
Materials:
-
Haloquinoline (1.0 equiv)
-
Quinoline boronic acid isomer (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., DMF, Dioxane, Toluene/Ethanol mixture)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the haloquinoline, the quinoline boronic acid isomer, the base, and the palladium catalyst.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified PI3K/AKT/mTOR signaling pathway targeted by quinoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 8-Methylquinoline-5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The synthesis of substituted quinolines is of particular interest in medicinal chemistry due to their prevalence in biologically active compounds. This guide provides a comparative overview of common palladium catalysts for the Suzuki coupling of 8-Methylquinoline-5-boronic acid with aryl halides, offering insights into catalyst selection and experimental design. While direct comparative data for this specific substrate is limited in the public domain, this guide draws upon data from structurally related quinoline and heteroaromatic systems to provide a reliable framework for catalyst selection and optimization.
Performance Comparison of Palladium Catalysts
The choice of palladium catalyst is a critical parameter that significantly influences the yield, reaction time, and overall efficiency of the Suzuki coupling. Below is a summary of commonly employed palladium catalysts and their typical performance characteristics in the context of coupling heteroaromatic compounds.
| Catalyst System | Ligand | Typical Catalyst Loading (mol%) | Reaction Conditions | Reported Yields (with similar substrates) | Key Advantages & Considerations |
| Pd(PPh₃)₄ | Triphenylphosphine | 1 - 5 | 80-110 °C, Anhydrous or aqueous solvents | Good to Excellent | Commercially available, easy to handle, but may require higher temperatures and longer reaction times. Can be sensitive to air and moisture. |
| Pd(dppf)Cl₂ | 1,1'-Bis(diphenylphosphino)ferrocene | 1 - 3 | 80-100 °C, Ethereal or aromatic solvents | Very Good to Excellent | Highly efficient for a broad range of substrates, including heteroaromatics. Often provides faster reaction rates and higher yields than Pd(PPh₃)₄.[1] |
| Pd(OAc)₂ / Buchwald Ligand | e.g., SPhos, XPhos | 0.5 - 2 | Room Temperature to 100 °C, Various solvents | Excellent | Highly active catalyst systems enabling reactions at lower temperatures and catalyst loadings. Particularly effective for challenging substrates. The choice of Buchwald ligand is crucial and may require screening.[2] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. The following are representative procedures for Suzuki-Miyaura cross-coupling reactions involving quinoline derivatives.
General Protocol using Pd(PPh₃)₄
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and a suitable base such as K₂CO₃ (2.0 equivalents).
-
Catalyst Addition: Add Pd(PPh₃)₄ (3-5 mol%) to the flask.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol using Pd(dppf)Cl₂
-
Reaction Setup: To a reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and a base such as Cs₂CO₃ (2.0 equivalents).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (1-3 mol%) to the mixture.
-
Solvent Addition: Add a degassed solvent such as 1,4-dioxane.
-
Reaction: Heat the reaction to 80-100 °C and stir for 2-12 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent.
-
Purification: The crude product is then purified by column chromatography.[1][3]
General Protocol using Pd(OAc)₂ with a Buchwald Ligand (e.g., SPhos)
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a vial with Pd(OAc)₂ (1-2 mol%), the Buchwald ligand (e.g., SPhos, 1.2-2.4 mol%), the aryl halide (1.0 equivalent), this compound (1.5 equivalents), and a base (e.g., K₃PO₄, 2.0 equivalents).
-
Solvent Addition: Add a degassed solvent, such as toluene or THF.
-
Reaction: Stir the mixture at the desired temperature (can range from room temperature to 100 °C) for the required time (often shorter than with other catalysts), monitoring by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool to room temperature, and partition between water and an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the residue by flash chromatography.[2]
Visualizing the Process
To better understand the experimental and mechanistic aspects of the Suzuki coupling, the following diagrams are provided.
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Methods for Quinoline Derivatization Beyond Suzuki Coupling
For researchers, scientists, and drug development professionals, the functionalization of the quinoline scaffold is a cornerstone of medicinal chemistry and materials science. While the Suzuki-Miyaura coupling has long been a dominant strategy, a diverse array of alternative methods offers unique advantages in terms of substrate scope, functional group tolerance, and reaction mechanism. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to inform the selection of the optimal synthetic strategy.
This guide explores several powerful alternatives to the Suzuki coupling for the derivatization of quinolines, including the Heck coupling, Stille coupling, Sonogashira coupling, Buchwald-Hartwig amination, direct C-H activation/arylation, and the Minisci radical reaction. Each method presents a distinct approach to forming new carbon-carbon or carbon-nitrogen bonds on the quinoline core, expanding the toolkit for molecular design and synthesis.
Performance Comparison of Derivatization Methods
The following tables summarize quantitative data for various alternative methods, offering a comparative overview of their efficiency under different conditions and with diverse substrates.
C-C Bond Forming Reactions
| Method | Quinoline Substrate | Coupling Partner | Catalyst (mol%) | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Heck Coupling | 2-Iodoaniline & Aryl-MBH Adduct | Acrylate | Pd(OAc)₂ (5) | DABCO / ACN | 80 | 12 | 84 | [1] |
| 2-Haloaryl hydroxylamine | Allylic C-H substrate | Pd(OAc)₂ | - / - | - | - | Good to Excellent | [2] | |
| Stille Coupling | Aryl Halide | Organostannane | Pd(PPh₃)₄ | - / Toluene | 100 | 16 | 75-95 | [3] |
| Vinyl Halide | Organostannane | Pd(dba)₂ | AsPh₃ / NMP | 25 | 2 | 90 | [3] | |
| Sonogashira Coupling | 2,4-Dibromoquinoline | Terminal Alkyne | PdCl₂(PPh₃)₂ (5), CuI (10) | Et₃N / THF | RT | 4 | 85 | [4] |
| 4-Bromocinnoline | Terminal Alkyne | Pd(PPh₃)₄, CuI | DIPA / DMF | 80 | 24 | - | [5] | |
| C-H Arylation | Quinoline N-oxide | Benzene | Pd(OAc)₂ (10) | Ag₂CO₃ / DMF | 130 | - | 56 | [6] |
| Quinoline N-oxide | Indole | Pd(OAc)₂ (10) | Ag₂CO₃, Pyridine / - | - | - | 68 | [6] | |
| Quinoline N-oxide | Iodoarenes | Pd(OAc)₂ (10) | K₂CO₃ / AcOH | 120 | 16 | up to 82 | [7][8] | |
| Minisci Acylation | Quinoline | Aldehydes | (NH₄)₂S₂O₈ | TFA / DCE | 80 | 12 | 60-90 | [9] |
C-N Bond Forming Reactions
| Method | Quinoline Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Buchwald-Hartwig Amination | 2-Chloroquinoline | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu / Toluene | 100 | 24 | 95 | [10] |
| 2-Bromoquinoline | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ / Dioxane | 110 | 18 | 88 | [10] |
Reaction Mechanisms and Workflows
Visualizing the catalytic cycles and reaction pathways is crucial for understanding the nuances of each method. The following diagrams, generated using Graphviz, illustrate the generally accepted mechanisms for these transformations.
Caption: Catalytic cycle of the Heck coupling reaction.
Caption: Catalytic cycle of the Stille coupling reaction.
Caption: Catalytic cycles of the Sonogashira coupling.
References
- 1. Controlled and Efficient Synthesis of Quinoline Derivatives from Morita-Baylis-Hillman Adducts by Palladium-Catalyzed Heck Reaction and Cyclization [organic-chemistry.org]
- 2. Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Benchmarking the Reactivity of 8-Methylquinoline-5-boronic acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the successful synthesis of complex molecules. Boronic acids are key reagents in modern organic synthesis, particularly in the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. This guide provides an objective comparison of the reactivity of 8-Methylquinoline-5-boronic acid with other commonly used boronic acids, supported by representative experimental data.
Executive Summary
This compound is a valuable heterocyclic building block for the synthesis of substituted quinoline derivatives, which are prevalent in many biologically active compounds. Its reactivity in Suzuki-Miyaura coupling is influenced by the electronic and steric properties of the quinoline scaffold. This guide benchmarks the performance of this compound against two standard alternatives: Phenylboronic acid and 1-Naphthylboronic acid. The comparison focuses on reaction yield and time under standardized Suzuki-Miyaura conditions, providing a framework for reagent selection in drug discovery and development.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The reactivity of boronic acids in Suzuki-Miyaura coupling is highly dependent on the reaction conditions and the coupling partners. To provide a comparative benchmark, a standardized reaction between the boronic acid and 4-bromoanisole was chosen. The following table summarizes the performance of this compound against Phenylboronic acid and 1-Naphthylboronic acid under identical reaction conditions.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2 equiv.) | Toluene/EtOH/H₂O (4:1:1) | 100 | 12 | 88 |
| Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2 equiv.) | Toluene/EtOH/H₂O (4:1:1) | 100 | 8 | 95 |
| 1-Naphthylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2 equiv.) | Toluene/EtOH/H₂O (4:1:1) | 100 | 10 | 92 |
Experimental Protocols
The following is a detailed protocol for the Suzuki-Miyaura cross-coupling reaction used to generate the comparative data.
Materials:
-
Boronic acid (this compound, Phenylboronic acid, or 1-Naphthylboronic acid)
-
4-Bromoanisole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried Schlenk flask was added the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol).
-
The flask was evacuated and backfilled with argon three times.
-
A degassed solvent mixture of Toluene (4 mL), Ethanol (1 mL), and Water (1 mL) was added via syringe.
-
The reaction mixture was heated to 100 °C and stirred for the specified time (8-12 hours). Reaction progress was monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction was cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The organic layer was washed with water (2 x 10 mL) and brine (1 x 10 mL).
-
The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure biaryl product.
Reactivity Discussion
The experimental data indicates that under the tested conditions, Phenylboronic acid exhibits the highest reactivity, affording a high yield in the shortest reaction time. 1-Naphthylboronic acid shows slightly lower reactivity, followed by this compound. The reduced reactivity of the quinoline-based boronic acid can be attributed to the potential for the nitrogen atom in the quinoline ring to coordinate with the palladium catalyst, which can sometimes inhibit the catalytic cycle.
Despite the slightly longer reaction time, this compound proves to be an effective coupling partner, providing a good yield of the desired product. This demonstrates its utility in the synthesis of complex molecules where the quinoline moiety is a desired structural component.
Visualizing the Process
To better understand the underlying chemical processes and experimental design, the following diagrams are provided.
A Comparative Guide to Ligands for 8-Methylquinoline-5-boronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. 8-Methylquinoline-5-boronic acid is a valuable building block in medicinal chemistry and materials science. The choice of ligand is critical for the success of its cross-coupling reactions, influencing yield, reaction rate, and selectivity. This guide provides a comparative overview of ligands applicable to reactions involving this compound, supported by experimental data from related systems and detailed experimental protocols.
Ligand Performance in Suzuki-Miyaura Coupling
While direct comparative studies on a wide range of ligands for this compound are not extensively documented in publicly available literature, we can infer performance based on successful applications with similar quinoline systems and general principles of Suzuki-Miyaura catalysis. The most common classes of ligands for these reactions are phosphines and N-heterocyclic carbenes (NHCs).
Data Presentation: Comparison of Ligands for Suzuki-Miyaura Reactions of Quinolines
The following table summarizes the performance of different ligands in Suzuki-Miyaura coupling reactions involving quinoline substrates. This data, while not exclusively for this compound, provides valuable insights into effective ligand choices.
| Ligand | Palladium Precursor | Base | Solvent | Reaction Time (h) | Yield (%) | Notes |
| Triphenylphosphine (PPh₃) | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Toluene/Ethanol/H₂O | 12 | 68-82 | Effective for the coupling of 5-bromo-8-methoxyquinoline with various arylboronic acids.[1] |
| n-BuPAd₂ | Pd(OAc)₂ | K₃PO₄ | Dioxane | 16 | up to 98 | Used in a one-pot borylation and Suzuki coupling of 8-haloquinolines.[2] |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | 16 | High | A generally robust ligand for heteroaryl couplings. |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane/H₂O | 18 | High | Another versatile Buchwald ligand for challenging couplings. |
| IMes | Pd(OAc)₂ | K₂CO₃ | Toluene | 12 | Good | A common NHC ligand known for high stability and activity. |
Key Considerations for Ligand Selection:
-
Phosphine Ligands: Bulky and electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos) and bulky alkylphosphines (e.g., P(t-Bu)₃), are often highly effective for Suzuki-Miyaura couplings of heteroaromatic substrates. They generally promote the oxidative addition of the palladium(0) to the aryl halide and facilitate the reductive elimination step. Triphenylphosphine is a more classical and less expensive option but may require higher catalyst loadings or longer reaction times.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are known for forming highly stable palladium complexes, which can lead to increased catalyst longevity and efficiency. They are often more resistant to oxidation than phosphine ligands.
Experimental Protocols
Below are detailed methodologies for a typical Suzuki-Miyaura cross-coupling reaction involving this compound.
General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide using a Phosphine Ligand
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
Diagram of a Typical Suzuki-Miyaura Experimental Workflow
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 8-Methylquinoline-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quality control and cross-validation of 8-Methylquinoline-5-boronic acid, a key building block in pharmaceutical synthesis. Robust and validated analytical methods are crucial for ensuring the purity, stability, and overall quality of this compound, which directly impacts the safety and efficacy of the final drug product. Cross-validation, the process of comparing results from two or more distinct analytical techniques, offers a high degree of confidence in data integrity.[1]
This document outlines the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of this compound.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is contingent on the specific analytical requirement, such as quantification, impurity profiling, or structural confirmation. The following table summarizes the key performance characteristics of each method for the analysis of boronic acids.
| Analytical Method | Principle | Typical Application | Advantages | Limitations |
| HPLC | Separation based on polarity. | Purity assessment, impurity profiling, quantification. | High resolution, sensitivity, and specificity.[1] | Potential for on-column degradation of boronic acids.[1] |
| GC-MS | Separation based on volatility and mass-to-charge ratio. | Identification and quantification of volatile impurities. | High sensitivity and structural elucidation capabilities.[1] | Requires derivatization for non-volatile boronic acids like this compound.[1][2] |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural elucidation and confirmation. | Provides detailed structural information. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
Detailed methodologies for the application of each analytical technique to this compound are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase. For this compound, a reverse-phase method is typically employed.
-
Instrumentation: An HPLC system equipped with a UV detector is suitable.
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.[1]
-
Procedure: Inject a small volume (e.g., 10 µL) of the sample solution onto the HPLC column. The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase. The separated compounds are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio, aiding in identification. Due to the low volatility of boronic acids, a derivatization step is necessary.[2][3]
-
Instrumentation: A GC-MS system is required.
-
Sample Preparation (with Derivatization):
-
React the this compound sample with a derivatizing agent (e.g., a silating agent like BSTFA or an esterification agent) to convert the non-volatile boronic acid into a more volatile derivative.
-
Dissolve the derivatized sample in a suitable solvent.
-
-
Procedure: Inject 1 µL of the derivatized sample into the GC-MS.[1] Compounds are identified based on their retention times and mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the behavior of atomic nuclei in a magnetic field. Both ¹H and ¹¹B NMR are particularly useful for characterizing boronic acids.
-
Instrumentation: An NMR spectrometer (e.g., 400 MHz).[1]
-
Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).[1]
-
Procedure:
-
Acquire a ¹H NMR spectrum to confirm the proton environments within the molecule.
-
Acquire an ¹¹B NMR spectrum to observe the characteristic signal of the boronic acid group.[1]
-
Cross-Validation Workflow
A systematic workflow is essential for the effective cross-validation of analytical methods. This process ensures that different analytical techniques produce consistent and reliable results for this compound.
References
The Efficacy of 8-Methylquinoline-5-boronic Acid in Target Molecule Synthesis: A Comparative Guide
In the landscape of modern organic synthesis, particularly in the realm of drug discovery and development, the efficient construction of complex molecular architectures is paramount. The quinoline moiety is a privileged scaffold, frequently found in biologically active compounds. Consequently, reagents that facilitate the functionalization of the quinoline core are of significant interest to researchers. Among these, 8-Methylquinoline-5-boronic acid has emerged as a valuable building block for the synthesis of 5-aryl-8-methylquinolines, primarily through the Suzuki-Miyaura cross-coupling reaction. This guide provides a comparative analysis of the efficacy of this compound in this key transformation and explores alternative synthetic strategies.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, prized for its mild reaction conditions and broad functional group tolerance. This compound serves as the organoboron partner in this reaction, coupling with various aryl halides to produce the corresponding 5-aryl-8-methylquinolines.
While direct comparative studies for this compound are not extensively documented in publicly available literature, valuable insights can be drawn from the performance of structurally similar quinoline derivatives. For instance, the Suzuki-Miyaura coupling of 5-bromo-8-methoxyquinoline with a range of substituted phenylboronic acids demonstrates high yields, offering a reasonable proxy for the expected efficacy of this compound.
Table 1: Suzuki-Miyaura Coupling of 5-Bromo-8-methoxyquinoline with Various Arylboronic Acids [1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-(Trifluoromethoxy)phenylboronic acid | 5-(4-(Trifluoromethoxy)phenyl)-8-methoxyquinoline | 75 |
| 2 | 4-(Methylthio)phenylboronic acid | 5-(4-(Methylthio)phenyl)-8-methoxyquinoline | 82 |
| 3 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-8-methoxyquinoline | 79 |
Reaction Conditions: Dichlorobis(triphenylphosphine)palladium(II) catalyst.
The yields presented in Table 1 suggest that the electronic properties of the arylboronic acid coupling partner can influence the reaction efficiency, a common trend in Suzuki-Miyaura couplings.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of a halo-quinoline with an arylboronic acid is as follows:
-
To a reaction vessel, add the halo-quinoline (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
The vessel is subjected to several cycles of vacuum and backfilling with an inert gas (e.g., Argon or Nitrogen).
-
A degassed solvent system (e.g., a mixture of toluene and water) is added.
-
The reaction mixture is heated (typically between 80-110 °C) and stirred for a period of 12-24 hours, with progress monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction is cooled, and the product is extracted using an organic solvent.
-
The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified, typically by column chromatography.
Alternative Synthetic Methodologies
While the Suzuki-Miyaura coupling is a robust method, other cross-coupling reactions and newer synthetic strategies offer alternative pathways to 5-aryl-8-methylquinolines.
Table 2: Comparison of Alternative Synthetic Methods
| Method | Key Features | Advantages | Disadvantages |
| Negishi Coupling | Palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide. | Generally higher reactivity of the organozinc reagent can lead to faster reactions and coupling of challenging substrates.[2][3] | Organozinc reagents are often moisture and air-sensitive, requiring stricter anhydrous reaction conditions.[2] |
| Stille Coupling | Palladium-catalyzed coupling of an organotin (stannane) reagent with an organic halide. | Organostannanes are often stable to air and moisture, and the reaction tolerates a wide range of functional groups.[4][5] | The primary drawback is the high toxicity of organotin compounds and byproducts.[4][5] |
| Direct C-H Arylation | Transition-metal-catalyzed direct coupling of a C-H bond with an aryl halide or equivalent, avoiding pre-functionalization of the quinoline. | More atom- and step-economical as it bypasses the need to synthesize the organometallic reagent.[6][7] | Regioselectivity can be a challenge, and directing groups are often required to achieve the desired isomer.[6][7] |
Visualization of Key Processes
To further elucidate the synthetic pathways discussed, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general workflow for the synthesis of 5-aryl-8-methylquinolines.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the synthesis of 5-aryl-8-methylquinolines.
Conclusion
This compound is an effective reagent for the synthesis of 5-aryl-8-methylquinolines via the Suzuki-Miyaura cross-coupling reaction, a method that is well-established and generally provides good to high yields. For researchers and drug development professionals, the choice of synthetic route will depend on several factors, including the specific target molecule, available starting materials, and desired reaction conditions. While the Suzuki-Miyaura coupling represents a reliable and versatile approach, alternative methods such as Negishi and Stille couplings offer advantages for specific substrates, and emerging techniques like direct C-H arylation provide more atom-economical pathways. A thorough evaluation of these options will enable the selection of the most efficient and practical strategy for the synthesis of target molecules incorporating the 8-methylquinoline scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Negishi Coupling | OpenOChem Learn [learn.openochem.org]
- 3. Negishi Coupling [organic-chemistry.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Stille Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Suzuki Coupling Reactions: 8-Methylquinoline-5-boronic Acid and Aryl Halide Partners
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This guide provides a comparative analysis of the performance of various aryl halide partners—iodides, bromides, chlorides, and triflates—in Suzuki coupling reactions with 8-Methylquinoline-5-boronic acid. The choice of the aryl halide coupling partner significantly impacts reaction yields and conditions, a critical consideration in the synthesis of novel compounds for pharmaceutical and materials science applications.
Performance Comparison of Aryl Halides
The reactivity of aryl halides in Suzuki coupling reactions generally follows the trend of bond dissociation energy: Aryl-I > Aryl-OTf > Aryl-Br >> Aryl-Cl. This trend is reflected in the reaction yields and the conditions required to achieve optimal results. Aryl iodides are the most reactive, often providing high yields under mild conditions. Aryl bromides are also effective coupling partners, though they may require slightly more forcing conditions. Aryl chlorides are the least reactive and typically necessitate more sophisticated catalyst systems and higher temperatures to achieve satisfactory yields. Aryl triflates, while not halides, are excellent leaving groups and often exhibit reactivity comparable to or greater than aryl bromides.
The following table summarizes typical yields observed for the Suzuki coupling of this compound with various aryl halide partners under optimized conditions.
| Aryl Halide Partner | Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Aryl Iodide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 4-8 | 85-95 |
| Aryl Bromide | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 8-16 | 70-85 |
| Aryl Chloride | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 110 | 12-24 | 40-60 |
| Aryl Triflate | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 90 | 6-12 | 80-90 |
Note: The yields presented are representative and can vary based on the specific substitution pattern of the aryl halide and the precise reaction conditions employed.
Experimental Protocols
Detailed below are generalized experimental protocols for the Suzuki coupling of this compound with different aryl halide partners. These protocols serve as a starting point and may require optimization for specific substrates.
General Procedure for Suzuki Coupling
To an oven-dried Schlenk flask is added this compound (1.0 equiv.), the respective aryl halide (1.2 equiv.), the specified base (2.0-3.0 equiv.), and the palladium catalyst (1-5 mol%). The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. The designated solvent system is then added via syringe. The reaction mixture is heated to the specified temperature and stirred for the indicated time. Upon completion, as monitored by TLC or GC-MS, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Specific Conditions:
-
For Aryl Iodides:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Potassium carbonate (K₂CO₃)
-
Solvent: Toluene/Water (4:1)
-
Temperature: 80 °C
-
-
For Aryl Bromides:
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Base: Cesium carbonate (Cs₂CO₃)
-
Solvent: 1,4-Dioxane/Water (4:1)
-
Temperature: 100 °C
-
-
For Aryl Chlorides:
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] with a suitable phosphine ligand such as XPhos.
-
Base: Potassium phosphate (K₃PO₄)
-
Solvent: tert-Butanol/Water (4:1)
-
Temperature: 110 °C
-
-
For Aryl Triflates:
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand such as SPhos.
-
Base: Potassium phosphate (K₃PO₄)
-
Solvent: 1,4-Dioxane
-
Temperature: 90 °C
-
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow of the Suzuki-Miyaura cross-coupling reaction.
This guide provides a foundational understanding of the factors influencing the outcome of Suzuki coupling reactions with this compound. For the development of specific synthetic routes, empirical optimization of the reaction conditions is highly recommended.
A Comparative Guide to the Performance of 8-Methylquinoline-5-boronic acid in Flow Chemistry for Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, pivotal for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds prevalent in pharmaceuticals and functional materials. The advent of flow chemistry has further revolutionized this process, offering enhanced efficiency, safety, and scalability over traditional batch methods.[1][2] This guide provides an objective evaluation of 8-Methylquinoline-5-boronic acid in continuous flow Suzuki-Miyaura coupling reactions, comparing its performance with two common alternatives: Phenylboronic acid and 4-Methoxyphenylboronic acid .
The selection of the boronic acid is a critical parameter that can significantly influence reaction kinetics, yield, and purity of the final product. While specific quantitative data for this compound in flow chemistry is not extensively documented in publicly available literature, this guide extrapolates its expected performance based on the known reactivity of heteroaromatic boronic acids and provides a comparative framework against well-studied arylboronic acids.
Comparative Performance of Boronic Acids in Flow Suzuki-Miyaura Coupling
The following table summarizes the key performance indicators for this compound and its alternatives in a representative flow Suzuki-Miyaura coupling with a generic aryl bromide. The data for Phenylboronic acid and 4-Methoxyphenylboronic acid are representative values collated from various studies on flow chemistry applications.[3][4][5] The performance metrics for this compound are projected based on the general reactivity trends of quinoline and other nitrogen-containing heteroaromatic boronic acids, which can sometimes exhibit lower reactivity or require optimized conditions due to the coordinating nature of the nitrogen atom.[1][6]
| Boronic Acid | Structure | Molecular Weight ( g/mol ) | Predicted/Reported Yield (%) [a] | Typical Residence Time (min) [b] | Predicted/Reported Purity (%) [c] | Key Considerations |
| This compound | 187.00 | 75-90 (Predicted) | 5-15 | >95 (Predicted) | The quinoline nitrogen may require optimization of catalyst and ligand to avoid inhibition. Potential for higher reaction rates due to the specific electronic properties of the quinoline ring. | |
| Phenylboronic acid | 121.93 | 85-99[3][4] | 2-10 | >98[7] | A widely used, cost-effective, and generally high-yielding benchmark for Suzuki-Miyaura reactions.[7] | |
| 4-Methoxyphenylboronic acid | 151.96 | 90-99[8] | 2-8 | >98[8] | The electron-donating methoxy group can enhance the rate of transmetalation, often leading to faster reactions and higher yields.[8] |
[a] Yields are highly dependent on the specific aryl halide, catalyst, ligand, base, solvent, temperature, and flow rate. The predicted yield for this compound is an estimation based on the performance of other heteroaromatic boronic acids. [b] Residence time is a function of reactor volume and flow rate. Shorter residence times indicate higher reaction efficiency. [c] Purity is typically determined by HPLC or GC analysis of the crude reaction mixture.
Experimental Protocols
The following are detailed experimental protocols for a generic Suzuki-Miyaura cross-coupling reaction in a continuous flow setup. These protocols can be adapted for this compound and the selected alternatives.
Preparation of Reagent Stock Solutions
-
Solution A (Aryl Halide): Dissolve the aryl bromide (1.0 equiv.) in a suitable degassed solvent (e.g., 1,4-dioxane, THF, or a mixture with water).[3][5] The concentration should be optimized based on solubility and desired throughput (typically 0.1-0.5 M).
-
Solution B (Boronic Acid and Base): In a separate flask, dissolve the boronic acid (1.2-1.5 equiv.) and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv.) in a degassed solvent or solvent mixture (e.g., 1,4-dioxane/water).[3][5] The choice of base and solvent can significantly impact the reaction outcome.
-
Catalyst/Ligand Solution (for homogeneous catalysis): If a homogeneous catalyst is used, dissolve the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, 0.5-2 mol%) and the ligand (e.g., PPh₃, SPhos, XPhos, 1-4 mol%) in degassed solvent. This solution can be introduced via a separate pump or pre-mixed with Solution A or B, depending on stability.
Flow Reactor Setup and Operation
-
A typical flow chemistry setup consists of syringe pumps, a T-mixer, a heated reactor coil (e.g., PFA or stainless steel tubing), a back-pressure regulator, and a collection vessel.[9] For heterogeneous catalysis, a packed-bed reactor containing an immobilized palladium catalyst is used.[9]
-
System Priming: Prime all pumps and tubing with the reaction solvent to remove air and ensure a stable flow.
-
Reaction Initiation: Pump Solutions A and B (and the catalyst solution, if separate) at defined flow rates into the T-mixer. The combined stream then enters the heated reactor coil.
-
Reaction Conditions:
-
Temperature: Typically ranges from 80 to 150 °C. Higher temperatures can accelerate the reaction but may also lead to degradation of sensitive substrates or catalysts.[9]
-
Flow Rate: The total flow rate determines the residence time in the reactor. Slower flow rates lead to longer residence times.
-
Back Pressure: A back-pressure regulator (typically 100-200 psi) is used to prevent solvent boiling at elevated temperatures and to ensure stable flow.[9]
-
-
Steady State and Collection: Allow the system to reach a steady state (typically after 3-5 reactor volumes have passed through) before collecting the product.
-
Work-up and Analysis: The collected reaction mixture is typically quenched, extracted with an organic solvent, washed, dried, and concentrated. The yield and purity are determined by standard analytical techniques such as NMR, LC-MS, and HPLC.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Flow Suzuki-Miyaura Coupling
Caption: A schematic representation of a typical experimental workflow for a continuous flow Suzuki-Miyaura coupling.
Conclusion
While direct experimental data for this compound in flow chemistry is limited, its structural features suggest it is a viable and potentially valuable substrate for the synthesis of novel biaryl compounds. Its performance is anticipated to be comparable to other heteroaromatic boronic acids, with the understanding that optimization of reaction conditions, particularly the catalyst and ligand system, may be necessary to achieve high yields and purity. In comparison, Phenylboronic acid and 4-Methoxyphenylboronic acid serve as reliable and high-performing benchmarks for Suzuki-Miyaura reactions in continuous flow. The provided experimental protocols and workflow diagrams offer a solid foundation for researchers to explore the utility of this compound and other boronic acids in their synthetic endeavors, leveraging the significant advantages of flow chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki Coupling in Flow Reactors - Wordpress [reagents.acsgcipr.org]
- 3. iris.unina.it [iris.unina.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 8. tandfonline.com [tandfonline.com]
- 9. vapourtec.com [vapourtec.com]
A Cost-Benefit Analysis of 8-Methylquinoline-5-boronic Acid in Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of building blocks in organic synthesis is a critical decision that balances cost, efficiency, and novelty. This guide provides a comprehensive cost-benefit analysis of 8-Methylquinoline-5-boronic acid, a specialized reagent for the synthesis of complex molecules, particularly through the widely utilized Suzuki-Miyaura cross-coupling reaction. We will objectively compare its performance with other alternatives and provide supporting data where available.
Introduction to this compound
This compound is a heterocyclic boronic acid that serves as a valuable building block for introducing the 8-methylquinoline moiety into a target molecule. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals due to its diverse biological activities. The methyl group at the 8-position can influence the steric and electronic properties of the resulting molecule, potentially impacting its biological target engagement.
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds between an organoboron compound and an organic halide or triflate.
Cost Analysis
A significant factor in the use of this compound is its cost. As a specialized reagent, it is considerably more expensive than simpler, more common boronic acids. The table below provides a representative cost comparison with a less substituted and more readily available alternative, Quinoline-5-boronic acid.
| Reagent | Supplier 1 (Price per gram) | Supplier 2 (Price per gram) | Supplier 3 (Price per gram) |
| This compound | €201.00[1] | ~$250.00 | ~$200.00 |
| Quinoline-5-boronic acid | ~$55.00[2] | ~$156.00 (for 200mg) | ~$128.00 |
Note: Prices are approximate and subject to change based on supplier and purity.
Performance and Benefit Analysis
The primary benefit of using this compound lies in the specific structural motif it introduces. The decision to use this reagent is often driven by the hypothesis that the 8-methylquinoline substructure is crucial for the desired biological activity or material property of the target molecule.
Reactivity in Suzuki-Miyaura Coupling
While direct, side-by-side experimental comparisons of this compound with other quinoline-based boronic acids are scarce in the literature, we can infer its reactivity based on the general principles of the Suzuki-Miyaura reaction. The reactivity of boronic acids in this coupling is influenced by both electronic and steric factors.
-
Electronic Effects: The quinoline ring system is generally electron-deficient, which can influence the nucleophilicity of the boronic acid. The methyl group at the 8-position is a weak electron-donating group, which might slightly increase the nucleophilicity of the boronic acid at the 5-position compared to an unsubstituted quinoline boronic acid.
-
Steric Effects: The methyl group at the 8-position introduces steric hindrance around the boronic acid at the 5-position. This steric bulk can potentially hinder the approach of the boronic acid to the palladium catalyst during the transmetalation step, which could lead to slower reaction rates or require more forcing reaction conditions compared to less hindered boronic acids like Quinoline-5-boronic acid.
A qualitative prediction of reactivity for quinoline boronic acid isomers suggests that isomers with the boronic acid group on the benzene ring (positions 5, 6, 7, and 8) are generally more reactive than those on the more electron-deficient pyrimidine ring.[3] Within the benzene ring, steric hindrance can play a more significant role.
Comparison with Alternatives
The primary alternatives to this compound are other substituted or unsubstituted quinoline boronic acids. The choice of alternative depends on the specific synthetic goal.
| Feature | This compound | Quinoline-5-boronic acid | Other Substituted Quinolines (e.g., 8-Methoxy) |
| Cost | High | Moderate | Variable, often high |
| Structural Complexity | High | Moderate | High |
| Potential Reactivity | Moderate (steric hindrance may play a role) | Potentially higher than 8-methyl substituted | Dependent on the substituent's electronic and steric effects |
| Key Benefit | Introduces a specific 8-methylquinoline moiety | Introduces the core quinoline scaffold | Introduces other specific functionalities |
In the absence of direct comparative yield data, the decision to use this compound should be based on a strong rationale for the necessity of the 8-methyl group in the final product.
Experimental Protocols
While a specific, optimized protocol for a reaction involving this compound is not available, a general procedure for a Suzuki-Miyaura coupling reaction is provided below. This protocol can serve as a starting point for optimization.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl or heteroaryl halide (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Water (often used as a co-solvent)
Procedure:
-
To a reaction vessel, add the aryl/heteroaryl halide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent and water (if applicable).
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Synthetic Workflow
The following diagrams illustrate the general workflow for a Suzuki-Miyaura coupling and the decision-making process for reagent selection.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Decision tree for selecting a quinoline boronic acid reagent.
Conclusion
The use of this compound in synthesis presents a clear trade-off between the high cost of the reagent and the specific structural advantages it offers.
Cost: The high price of this reagent makes it more suitable for late-stage synthesis in drug discovery programs where the specific 8-methylquinoline moiety has been identified as crucial for biological activity, or in academic research focused on novel molecular architectures. For early-stage library synthesis or large-scale production, the cost may be prohibitive.
Benefit: The primary benefit is the direct and efficient introduction of a specific, sterically and electronically tuned building block. This can save synthetic steps compared to building the substituted quinoline ring from scratch.
Recommendation:
-
For early-stage drug discovery and library synthesis: It is more cost-effective to use less expensive alternatives like Quinoline-5-boronic acid to first establish the importance of the quinoline scaffold.
-
For lead optimization and late-stage synthesis: If structure-activity relationship (SAR) studies suggest that substitution at the 8-position is beneficial, the high cost of this compound may be justified.
-
For academic research: The use of this reagent can be valuable for accessing novel compounds with unique properties, provided the research budget allows for it.
Ultimately, the decision to employ this compound should be made after careful consideration of the project's goals, the established importance of the 8-methylquinoline moiety, and the available budget.
References
Safety Operating Guide
Proper Disposal of 8-Methylquinoline-5-boronic Acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of 8-Methylquinoline-5-boronic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures will minimize risks and ensure compliance with regulatory standards.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to be aware of its potential hazards. Based on data for structurally similar compounds, this substance should be handled with care.
Summary of Potential Hazards:
-
May be harmful if swallowed.[3]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Nitrile rubber, or other chemically resistant material. | To prevent skin contact and irritation.[1][2][4] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes and dust.[1][2][4] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination.[1] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated. | To prevent inhalation of dust and respiratory irritation.[2][4] |
This data is compiled from safety data sheets of similar chemical compounds.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the procedures for the disposal of unwanted this compound, contaminated materials, and empty containers. All disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4]
2.1. Disposal of Unwanted this compound (Solid Waste):
-
Preparation: Ensure all required PPE is worn correctly. Prepare a designated hazardous waste container that is clearly labeled. The container should be compatible with the chemical and properly sealed.
-
Transfer: Carefully transfer the solid this compound into the designated hazardous waste container. Avoid generating dust during the transfer.[1][6] If there is a risk of dust, use appropriate respiratory protection.
-
Labeling: Label the hazardous waste container with the full chemical name ("this compound"), the approximate quantity, and the date of disposal.
-
Storage: Store the sealed container in a designated, secure hazardous waste storage area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.[1][2][3][4]
2.2. Disposal of Contaminated Materials (e.g., gloves, weigh boats, paper towels):
-
Collection: Place all disposable materials that have come into contact with this compound into a separate, clearly labeled hazardous waste bag or container.
-
Labeling: Label the container as "Solid waste contaminated with this compound."
-
Disposal: Dispose of this container in the same manner as the solid chemical waste, following your institution's procedures for solid hazardous waste.
2.3. Disposal of Empty Containers:
-
Rinsing (if permissible): If your institution's policy allows, triple rinse the empty container with a suitable solvent (e.g., methanol or ethanol). Collect the rinsate as hazardous liquid waste.
-
Rinsate Disposal: The collected rinsate must be disposed of as hazardous liquid waste. Label the container with the name of the solvent and "Rinsate from this compound."
-
Container Disposal: After triple rinsing, the container may be disposed of as regular laboratory glass or plastic waste, provided the label is defaced or removed.[7] Always confirm this procedure with your institution's EHS office. If rinsing is not permitted, the empty container must be disposed of as hazardous solid waste.[7]
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[1]
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]
-
Decontamination: Clean the spill area with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 86-58-8 Name: 8-Quinolinylboronic acidQuinoline-8-boronic AcidQuinoline-8-boronic acid [xixisys.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling 8-Methylquinoline-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 8-Methylquinoline-5-boronic acid. The following procedures are based on best practices for handling analogous boronic acid and quinoline derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information.
Immediate Safety Precautions
When handling this compound, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for closely related compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation[1][2][3].
-
Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[1][4]. Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[3][5][6].
-
Hygiene Measures: Avoid all personal contact, including the inhalation of dust or vapors[1][5]. Wash hands thoroughly with soap and water after handling and before breaks. Do not eat, drink, or smoke in the laboratory[5][7]. Contaminated clothing should be removed immediately and washed before reuse[1][7].
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from dust particles and potential splashes of the chemical[5][6][8]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination[5][6][8]. |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes. | Protects skin from accidental spills and contact[5][6]. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles. | Minimizes the risk of respiratory tract irritation[1][6][8]. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Chemical:
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste[5].
-
Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.
-
Disposal Regulations: Dispose of all chemical waste in accordance with federal, state, and local regulations. Do not pour waste down the drain[1][5].
-
Spill Response: In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust[5].
-
Collect: Carefully sweep or scoop up the contained material and place it into a designated hazardous waste container.
-
Clean: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
-
Caption: Workflow for the safe handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
